Lcmv GP33-41 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H74F3N11O15S |
|---|---|
Molecular Weight |
1158.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H73N11O13S.C2HF3O2/c1-25(2)38(58-40(63)26(3)52-42(65)32(50)14-10-11-20-49)46(69)57-35(23-30-15-17-31(61)18-16-30)44(67)56-36(24-37(51)62)45(68)55-34(22-29-12-8-7-9-13-29)43(66)53-27(4)41(64)59-39(28(5)60)47(70)54-33(48(71)72)19-21-73-6;3-2(4,5)1(6)7/h7-9,12-13,15-18,25-28,32-36,38-39,60-61H,10-11,14,19-24,49-50H2,1-6H3,(H2,51,62)(H,52,65)(H,53,66)(H,54,70)(H,55,68)(H,56,67)(H,57,69)(H,58,63)(H,59,64)(H,71,72);(H,6,7)/t26-,27-,28+,32-,33-,34-,35-,36-,38-,39-;/m0./s1 |
InChI Key |
MLXFITMZSQOWMS-LAXPIGJSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the LCMV GP33-41 Peptide: Sequence, Structure, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP33-41, a cornerstone immunodominant epitope in murine models of viral infection. This document details its amino acid sequence, three-dimensional structure in complex with the H-2Db MHC class I molecule, and its critical role in eliciting CD8+ T cell responses. Furthermore, this guide offers detailed experimental protocols for the study of GP33-41 and visual representations of key biological pathways and experimental workflows.
Peptide Sequence and Variants
The GP33-41 peptide is an epitope derived from the glycoprotein (B1211001) of the lymphocytic choriomeningitis virus. The wild-type sequence and a commonly studied, high-affinity variant are detailed below.
| Peptide Name | Sequence (Single-Letter Code) | Sequence (Three-Letter Code) | Notes |
| LCMV GP33-41 (Wild-Type) | KAVYNFATC | Lys-Ala-Val-Tyr-Asn-Phe-Ala-Thr-Cys | The naturally occurring sequence. |
| LCMV GP33-41 (Methionine Variant) | KAVYNFATM | Lys-Ala-Val-Tyr-Asn-Phe-Ala-Thr-Met | A synthetic variant with a Cysteine to Methionine substitution at position 9, which increases its binding affinity to the H-2Db molecule.[1] |
An extended 11-amino acid version of the epitope, GP33-43 (KAVYNFATCGI), is also naturally processed and presented.[1][2] Additionally, an overlapping epitope, GP34-43 (AVYNFATCGI), is presented by the H-2Kb MHC class I molecule.[3]
Three-Dimensional Structure and MHC Binding
The GP33-41 peptide binds to the H-2Db MHC class I molecule, a key event for its recognition by CD8+ T cells. The three-dimensional structure of this complex has been resolved by X-ray crystallography, providing insights into the molecular basis of this interaction.
The crystal structures of the LCMV GP33-41 peptide in complex with the murine MHC class I molecule H-2Db are available in the Protein Data Bank (PDB) under the accession codes 1FG2 and 1S7X . These structures reveal the peptide nestled within the peptide-binding groove of the H-2Db molecule. Key anchor residues within the peptide sequence dictate the stability of this interaction. For H-2Db, the primary anchor residues are typically at position 5 (P5) and the C-terminus (P9). In the GP33-41 peptide (KAVYNFATC), Asparagine (Asn) at P5 and Cysteine (Cys) at P9 serve as these anchors.
Quantitative Data
MHC Class I Binding Affinity
The binding affinity of GP33-41 and its variants to H-2Db can be quantified using competitive binding assays, often reported as the concentration of peptide required to inhibit the binding of a radiolabeled standard peptide by 50% (IC50).
| Peptide | H-2Db Binding Affinity (IC50 nM) | Reference |
| GP33-41 (KAVYNFATC) | ~21 | [1] |
| GP33-41 (KAVYNFATM) | Lower IC50 than wild-type, indicating higher affinity | [1] |
| GP33-43 (KAVYNFATCGI) | ~21 | [1] |
Note: Absolute IC50 values can vary between experiments and assay conditions.
T-Cell Response Quantification
The magnitude of the CD8+ T cell response to GP33-41 is commonly measured by Enzyme-Linked Immunospot (ELISpot) assays, which quantify the number of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which determines the percentage of cytokine-producing cells within a population.
Representative ELISpot Data (IFN-γ secreting cells)
| Stimulation | Spot Forming Cells (SFC) per 10^6 Splenocytes | Notes |
| Unstimulated | <10 | Background response. |
| GP33-41 Peptide | 500 - 2000+ | Represents the frequency of GP33-41-specific IFN-γ producing cells post-infection. The exact number can vary based on the infection model and timepoint. |
Representative Intracellular Cytokine Staining Data (% of CD8+ T cells)
| Stimulation | % IFN-γ+ of CD8+ T cells | % TNF-α+ of CD8+ T cells | Notes |
| Unstimulated | <0.1% | <0.1% | Background cytokine production. |
| GP33-41 Peptide | 2-10% | 1-8% | Percentage of CD8+ T cells responding to GP33-41 stimulation. This can be significantly higher in transgenic models.[4][5][6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of the GP33-41 peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (for Cys-containing peptides)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH or Fmoc-Met-OH) with DIC and HOBt/OxymaPure in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation (Repeating Cycles):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin extensively with DMF.
-
Coupling: Activate the next Fmoc-protected amino acid with DIC and HOBt/OxymaPure in DMF and couple it to the deprotected N-terminus of the peptide-resin. Shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat these steps for each amino acid in the sequence.
-
-
Final Deprotection: After coupling the last amino acid (Fmoc-Lys(Boc)-OH), remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water, and for Cys-containing peptides, 1% DTT) for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
MHC Class I Peptide Binding Assay
This protocol describes a competitive ELISA-based assay to determine the binding affinity of the GP33-41 peptide to purified H-2Db molecules.
Materials:
-
Purified, biotinylated H-2Db molecules complexed with a UV-labile peptide
-
Streptavidin-coated 96-well plates
-
GP33-41 peptide and a known high-affinity control peptide
-
A conformation-specific antibody that recognizes correctly folded H-2Db (e.g., B22.249) conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat streptavidin plates with biotinylated H-2Db-UV-labile peptide complexes overnight at 4°C.
-
UV-induced Peptide Exchange:
-
Wash the plates to remove unbound complexes.
-
Add serial dilutions of the GP33-41 peptide and the control peptide to the wells.
-
Expose the plate to UV light (365 nm) for 30 minutes to cleave the UV-labile peptide and allow the test peptides to bind.
-
-
Detection of Folded MHC:
-
Wash the plates to remove unbound peptides.
-
Add the HRP-conjugated anti-H-2Db antibody and incubate for 1 hour at room temperature.
-
Wash the plates thoroughly.
-
-
Signal Development and Measurement:
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance versus the peptide concentration.
-
Calculate the IC50 value, which is the concentration of the GP33-41 peptide that results in a 50% reduction in the signal compared to the maximum signal (no competitor peptide).
-
ELISpot Assay for IFN-γ Secretion
This protocol details the quantification of GP33-41-specific, IFN-γ-secreting CD8+ T cells from the spleens of LCMV-infected mice.[7][8]
Materials:
-
ELISpot plate (PVDF membrane) pre-coated with anti-mouse IFN-γ capture antibody
-
Splenocytes from LCMV-infected and control mice
-
GP33-41 peptide
-
Complete RPMI-1640 medium
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-HRP
-
BCIP/NBT substrate (for AP) or AEC substrate (for HRP)
-
ELISpot plate reader
Procedure:
-
Plate Preparation: Activate the PVDF membrane with 35% ethanol, wash with sterile water, and block with complete RPMI medium.
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add a defined number of splenocytes (e.g., 2 x 10^5 cells/well) to the ELISpot plate.
-
Add the GP33-41 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection of Secreted IFN-γ:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-AP or Streptavidin-HRP. Incubate for 1 hour.
-
-
Spot Development:
-
Wash the plate and add the substrate.
-
Monitor for the development of spots.
-
Stop the reaction by washing with water.
-
-
Analysis:
-
Dry the plate and count the spots using an ELISpot reader.
-
The results are expressed as Spot Forming Cells (SFC) per million plated cells.
-
Intracellular Cytokine Staining (ICS)
This protocol describes the detection of intracellular IFN-γ and TNF-α in GP33-41-specific CD8+ T cells by flow cytometry.
Materials:
-
Splenocytes from LCMV-infected and control mice
-
GP33-41 peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently-conjugated antibodies against mouse CD8, CD44, IFN-γ, and TNF-α
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate splenocytes in a 96-well plate.
-
Stimulate the cells with GP33-41 peptide (1-10 µg/mL) in the presence of Brefeldin A and Monensin for 5-6 hours at 37°C. Include unstimulated and positive controls.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells with Permeabilization buffer.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in Permeabilization buffer for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD8+ T cells to determine the percentage of cells producing IFN-γ and/or TNF-α.
-
Visualizations
TCR Signaling Pathway
References
- 1. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 3. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus [frontiersin.org]
- 6. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunodominance of LCMV GP33-41
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the immunological principles governing the immunodominance of the lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived epitope, GP33-41. We delve into the core mechanisms, present key quantitative data, detail essential experimental protocols, and visualize complex interactions to facilitate a deeper understanding of this cornerstone of viral immunology.
Introduction: LCMV and the Concept of Immunodominance
The lymphocytic choriomeningitis virus (LCMV) infection model in mice is a fundamental system for studying T-cell responses to viral infections.[1][2] A key feature of the CD8+ T cell response to LCMV in C57BL/6 (H-2b) mice is the phenomenon of immunodominance, where the immune response is focused on a limited number of viral epitopes, creating a distinct hierarchy.[3][4] Among the nearly 30 identified epitopes, the response is overwhelmingly directed towards a few, with GP33-41 (KAVYNFATC), presented by the MHC class I molecule H-2Db, being one of the most prominent.[5][6][7] Understanding the factors that elevate GP33-41 to its immunodominant status is critical for vaccine design and the development of T-cell-based immunotherapies.[3]
Core Mechanisms Driving GP33-41 Immunodominance
The immunodominance hierarchy is not static and is shaped by a confluence of factors related to the antigen, the host, and the virus itself.[4][8]
2.1. Antigen Processing and Presentation The generation of the GP33-41 epitope and its presentation on the cell surface is a crucial initial step. The efficiency of proteasomal cleavage of the viral glycoprotein, transport of the resulting peptide into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP), and subsequent loading onto H-2Db molecules all contribute to the epitope's surface abundance on antigen-presenting cells (APCs).[5] While direct quantitative data on the processing efficiency of GP33-41 is complex to obtain, its consistent high-level recognition suggests an efficient processing and presentation pathway.
2.2. Peptide-MHC Binding Affinity and Complex Stability A high affinity of the peptide for the MHC molecule is a significant factor in immunodominance.[5] The GP33-41 peptide exhibits a strong binding affinity for the H-2Db molecule. However, this factor alone does not strictly predict the entire immunodominance hierarchy, as other epitopes with similar high affinities can be subdominant.[5] The stability of the resulting peptide-MHC (pMHC) complex on the cell surface is also critical; longer-lasting complexes provide a more sustained stimulus to T cells.[5] Mutations affecting anchor residues within the epitope can decrease the thermostability of the pMHC complex and facilitate immune escape.[9]
2.3. T-Cell Repertoire and TCR Affinity The host's available repertoire of T-cell receptors (TCRs) capable of recognizing the GP33-41/H-2Db complex is a decisive factor. The precursor frequency of naive CD8+ T cells specific for an epitope directly correlates with the magnitude of the subsequent response.[5] Studies have shown that a significantly higher number of naive CD8+ T cells are specific for GP33-41 compared to another major epitope, NP396-404, which helps explain its dominance.[5]
Furthermore, the affinity and kinetics of the TCR-pMHC interaction are paramount.[10] High-affinity interactions generally lead to more robust T-cell activation. Biophysical measurements have been used to dissect the interactions between TCRs from GP33-specific P14 transgenic mice and various forms of the GP33 peptide.[6][7]
2.4. Kinetics of Viral Protein Expression The timing and level of viral protein expression can influence which epitopes become dominant.[5][8] In some contexts, high viral loads are associated with a shift towards glycoprotein-dominant responses.[8] The kinetics of LCMV protein expression and subsequent antigen presentation play a role in shaping the immunodominance hierarchy that is established during an acute infection.[5]
Below is a diagram illustrating the interplay of these core factors.
Caption: Core factors influencing the immunodominance of the GP33-41 epitope.
Quantitative Data on LCMV-Specific CD8+ T-Cell Responses
The immunodominance hierarchy can be quantified by measuring the magnitude of the CD8+ T-cell response to various epitopes.
Table 1: Immunodominance Hierarchy of H-2b-Restricted LCMV Epitopes This table shows the typical magnitude of CD8+ T-cell responses to major, intermediate, and minor epitopes following an acute LCMV Armstrong infection in C57BL/6 mice, as measured by intracellular cytokine staining (ICCS) for IFN-γ.
| Epitope | Protein Source | MHC Restriction | Response Category | Total Responding CD8+ IFN-γ+ T cells (per spleen) |
| GP33-41 | Glycoprotein | H-2Db | Major | > 5 x 10^6 |
| NP396-404 | Nucleoprotein | H-2Db | Major | > 5 x 10^6 |
| GP34-41 | Glycoprotein | H-2Kb | Major | > 5 x 10^6 |
| GP276-286 | Glycoprotein | H-2Db | Intermediate | 1 - 5 x 10^6 |
| NP238-248 | Nucleoprotein | H-2Kb | Intermediate | 1 - 5 x 10^6 |
| NP205-212 | Nucleoprotein | H-2Kb | Minor | < 1 x 10^6 |
| GP118-125 | Glycoprotein | H-2Kb | Minor | < 1 x 10^6 |
| (Data synthesized from references[5]) |
Table 2: MHC Binding Affinity of LCMV Epitope Variants This table compares the relative MHC binding efficiency of wild-type (WT) LCMV epitopes and variant peptides found in an escape mutant virus (GPVNPV). Binding is compared to the corresponding WT peptide.
| Peptide | MHC Restriction | Relative Binding Efficiency (vs. WT) |
| GP33-41 WT | H-2Db | 1.0 |
| GP33-41 Variant | H-2Db | ~1.8-fold less |
| NP396-404 WT | H-2Db | 1.0 |
| NP396-404 Variant | H-2Db | ~28-fold less |
| GP34-41 WT | H-2Kb | 1.0 |
| GP34-41 Variant | H-2Kb | ~5-fold less |
| GP276-286 WT | H-2Db | 1.0 |
| GP276-286 Variant | H-2Db | ~3-fold less |
| (Data from reference[5]) |
Table 3: 2D TCR-pMHC Binding Affinities for GP33 Variants This table presents the 2D binding affinity of naive P14 (GP33-specific) TCRs to H-2Db molecules presenting different versions of the GP33 epitope. The 41M variant is a commonly used, more stable analog. The 41CGI is a naturally processed 11-mer.
| Peptide Variant | Sequence | Mean 2D Affinity (μm^4) |
| GP33-41M | KAVYNFATM | 1.04 x 10^-3 |
| GP33-41C (WT 9-mer) | KAVYNFATC | 6.62 x 10^-4 |
| GP33-43CGI (WT 11-mer) | KAVYNFATCGI | 1.55 x 10^-4 |
| (Data from 2D micropipette adhesion frequency assay, reference[6][7]) |
Table 4: Effect of GP33-41 Mutations on CD8+ T-Cell Responses This table shows the percentage of tetramer-positive CD8+ T cells in mice infected with wild-type LCMV Clone 13 (WT) versus viruses engineered with escape mutations in the GP33-41 epitope at 8 days post-infection.
| Virus | Mutation in GP33-41 | % GP33-41 Tetramer+ of CD8+ T cells | % NP396-404 Tetramer+ of CD8+ T cells |
| CL13 WT | None | ~15-20% | ~20-25% |
| CL13 GP34A->T | Alanine to Threonine at P2 | Significantly Reduced (<5%) | No significant difference |
| CL13 GP35V->A | Valine to Alanine at P3 | Significantly Reduced (<5%) | No significant difference |
| (Data synthesized from references[9][11]) |
Key Experimental Protocols
Detailed methodologies are essential for accurately studying immunodominance.
4.1. Intracellular Cytokine Staining (ICCS) for Epitope-Specific T-Cells ICCS is used to quantify the frequency of T cells that produce a specific cytokine (e.g., IFN-γ) in response to stimulation with a particular peptide epitope.[12][13][14]
-
Materials:
-
Splenocytes from LCMV-infected mice (e.g., 8 days post-infection).
-
Complete RPMI medium.
-
Synthetic peptides (e.g., GP33-41, NP396-404) at 1 mg/mL stocks.
-
Protein transport inhibitor: Brefeldin A (BFA) or Monensin.
-
Recombinant human IL-2.
-
Flow cytometry antibodies: Anti-CD8, Anti-CD44, Anti-IFN-γ.
-
Fixation/Permeabilization buffers.
-
FACS tubes and flow cytometer.
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes from an LCMV-infected mouse.
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Add synthetic peptides to the appropriate wells to a final concentration of 0.1-1 µg/mL.[12][13] Include a "no peptide" negative control.
-
Add BFA (e.g., 10 µg/mL) and rhIL-2 (e.g., 50 U/mL) to all wells.[12]
-
Incubate for 5-6 hours at 37°C, 5% CO2.[12]
-
Harvest cells and wash with FACS buffer.
-
Perform cell surface staining with fluorescently-conjugated antibodies against CD8 and CD44 for 30 minutes at 4°C.[15]
-
Wash cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., 1-4% paraformaldehyde) for 20 minutes.
-
Permeabilize the cells using a permeabilization buffer.
-
Perform intracellular staining with a fluorescently-conjugated antibody against IFN-γ for 30 minutes.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Analyze by gating on CD8+ lymphocytes and quantifying the percentage of IFN-γ+ cells for each peptide stimulation.[13]
-
Caption: Workflow for Intracellular Cytokine Staining (ICCS).
4.2. MHC Class I Tetramer Staining This method directly visualizes and quantifies antigen-specific T cells by using fluorescently labeled, multimeric pMHC complexes (tetramers) that bind to specific TCRs with high avidity.[16]
-
Materials:
-
Blood or splenocytes from LCMV-infected mice.
-
Fluorescently-conjugated MHC Class I tetramers (e.g., H-2Db-GP33-PE).[9]
-
Flow cytometry antibodies: Anti-CD8, Anti-CD3, viability dye.
-
FACS buffer.
-
-
Procedure:
-
Prepare a single-cell suspension.
-
Incubate cells with the specific pMHC tetramer (e.g., 1:500 dilution) for 15-30 minutes at 37°C.[9][11] This initial incubation at a higher temperature enhances staining quality.
-
Add surface staining antibodies (e.g., Anti-CD8, Anti-CD3) and a viability dye.
-
Incubate for an additional 20-30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
Acquire data on a flow cytometer. Analyze by gating on live, CD3+, CD8+ lymphocytes and quantifying the percentage of tetramer-positive cells.[9]
-
4.3. In Vivo Cytotoxicity Assay This assay measures the actual killing capacity of epitope-specific CD8+ T cells in a living animal.[17]
-
Materials:
-
Naive C57BL/6 mice (for target cells).
-
LCMV-infected recipient mice (e.g., 8 days post-infection).
-
Synthetic peptide (e.g., GP33-41).
-
Cell proliferation dyes with different fluorescence intensities (e.g., CFSEhigh, CFSElow).
-
-
Procedure:
-
Harvest splenocytes from a naive mouse.
-
Split the cell population into two.
-
Target Population: Pulse one cell population with the GP33-41 peptide (e.g., 1 µg/mL) for 90 minutes at 37°C.[13]
-
Control Population: Incubate the second population without peptide.
-
Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh).
-
Label the non-pulsed control population with a low concentration of CFSE (CFSElow).
-
Mix the two populations at a 1:1 ratio.
-
Inject the mixed cell suspension (e.g., 10 x 10^6 total cells) intravenously into LCMV-infected recipient mice and naive control mice.[13][18]
-
After a set time (e.g., 5 hours), harvest spleens from recipient mice.[13]
-
Analyze splenocytes by flow cytometry, gating on the CFSE-labeled populations.
-
Calculate specific lysis using the formula: Percent Lysis = [1 - (%CFSEhigh / %CFSElow)infected / (%CFSEhigh / %CFSElow)naive] x 100.
-
Caption: Workflow for the in vivo cytotoxicity assay.
4.4. Measuring TCR-pMHC Interactions Determining the biophysical parameters of the TCR-pMHC bond provides direct insight into the quality of T-cell recognition.
-
Methods:
-
Surface Plasmon Resonance (SPR): This is a standard technique for measuring the affinity (KD) and kinetics (kon, koff) of interactions between purified, soluble TCR and pMHC molecules in a cell-free system.[10][19]
-
2D Micropipette Adhesion Frequency Assay: This advanced single-cell method measures the 2D affinity of the TCR-pMHC interaction on the surface of a live T cell, providing a more physiologically relevant measurement.[7][20] It involves bringing a T cell into contact with a red blood cell coated with pMHC molecules and measuring the frequency of adhesion events.[20]
-
Conclusion and Implications
The immunodominance of the LCMV GP33-41 epitope is a multifactorial phenomenon, not attributable to a single parameter. It arises from a favorable combination of efficient antigen processing, high-affinity binding to H-2Db, and, crucially, a high precursor frequency of specific T cells in the naive repertoire.[5] The stability of the pMHC complex and the kinetics of the TCR interaction further solidify its dominant status.
For drug and vaccine development, these findings are highly relevant. Eliciting T-cell responses against dominant epitopes like GP33-41 is often a primary goal. However, an over-focus on a single dominant epitope can allow for viral escape through mutation.[9] Therefore, a deeper understanding of the principles of immunodominance, as exemplified by the GP33-41 model, can guide the design of multi-epitope vaccines that induce a broader, more robust, and escape-resistant T-cell response.
References
- 1. T cell responses to viral infections: lessons from lymphocytic choriomeningitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of lymphocytic choriomeningitis virus specific T cells and LCMV viral titers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD8+ T cell immunodominance shifts during the early stages of acute LCMV infection independently from functional avidity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 7. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunodominance complexity: lessons yet to be learned from dominant T cell responses to SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing T Cell Receptor Affinity and Avidity Against Tumor Antigens | Oncohema Key [oncohemakey.com]
- 11. frontiersin.org [frontiersin.org]
- 12. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Detection of Antigen-Specific T Cells Based on Intracellular Cytokine Staining Using Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 16. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the sensitivity of in vivo and in vitro assays for detection of antiviral cytotoxic T cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. Direct Measurement of T Cell Receptor Affinity and Sequence from Naïve Anti-Viral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of an Immune Response: A Technical Guide to the Role of LCMV GP33-41 Peptide in Acute vs. Chronic Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lymphocytic choriomeningitis virus (LCMV) infection model in mice is a cornerstone of modern immunology, providing profound insights into the dynamics of T-cell responses to viral pathogens. The GP33-41 peptide, an immunodominant epitope of the LCMV glycoprotein, is central to these studies. The host's response to this single peptide dramatically diverges depending on the nature of the viral challenge: a robust, effective, and clearing response in an acute infection versus a dysfunctional, exhausted state in a chronic infection. This technical guide provides an in-depth analysis of the role of the GP33-41 peptide in these two contrasting immunological scenarios. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways, offering a valuable resource for researchers in immunology and professionals in drug development.
Introduction: The LCMV Model and the GP33-41 Epitope
The LCMV model utilizes different viral strains to elicit distinct infection outcomes in mice, typically C57BL/6. The Armstrong strain causes an acute infection that is cleared within 8-10 days, generating a long-lasting and functional memory CD8+ T-cell response. In contrast, the Clone 13 strain, differing by only a few amino acids, establishes a chronic infection characterized by high viral loads in multiple tissues and a progressive loss of T-cell function, a state known as T-cell exhaustion.
The GP33-41 peptide (KAVYNFATM) is a well-characterized H-2Db restricted epitope of the LCMV glycoprotein.[1][2][3][4][5] Its immunodominance makes it an invaluable tool for tracking the antigen-specific CD8+ T-cell response throughout the course of both acute and chronic infections. The fate of GP33-41-specific CD8+ T-cells serves as a paradigm for understanding the molecular and cellular determinants of effective versus dysfunctional antiviral immunity.
Quantitative Analysis: A Tale of Two Responses
The functional differences in the GP33-41-specific CD8+ T-cell response between acute and chronic LCMV infection are stark. The following tables summarize key quantitative data from comparative studies.
Table 1: Viral Kinetics
| Parameter | Acute Infection (LCMV Armstrong) | Chronic Infection (LCMV Clone 13) | Citation(s) |
| Time to Viral Clearance (Spleen) | ~8 days | >60-90 days | [6][7] |
| Peak Viral Titer (Spleen; PFU/gram) | ~10^5 - 10^6 | ~10^7 - 10^8 | [7] |
| Viremia (Serum; PFU/mL) | Undetectable by day 8 | Persists for 75-90 days | [6] |
Table 2: GP33-41 Specific CD8+ T-Cell Response
| Parameter | Acute Infection (LCMV Armstrong) | Chronic Infection (LCMV Clone 13) | Citation(s) |
| Peak Expansion (% of CD8+ T-cells in spleen) | 10-20% | 5-15% (followed by deletion) | [8][9] |
| Memory T-cell Formation | Robust, long-lived functional memory | Impaired, formation of exhausted T-cells | [10] |
| Expression of PD-1 | Transiently upregulated during expansion | Sustained high expression | [2][8][11] |
| Expression of Tim-3 | Low to negligible | Co-expressed with PD-1 on exhausted cells | [11][12] |
| Proliferative Capacity (in vitro) | High | Severely impaired | [13] |
Table 3: Functional Capacity of GP33-41 Specific CD8+ T-Cells
| Parameter | Acute Infection (LCMV Armstrong) | Chronic Infection (LCMV Clone 13) | Citation(s) |
| IFN-γ Production | High | Severely diminished or absent | [8][13] |
| TNF-α Production | High | Severely diminished or absent | [8][13] |
| IL-2 Production | Present, supports memory development | Absent | [10] |
| Polyfunctionality (IFN-γ+TNF-α+) | High percentage of responding cells | Low to absent | [2] |
| Ex vivo Cytotoxicity | Potent | Markedly reduced | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies utilizing the LCMV model. The following are foundational protocols for investigating the role of the GP33-41 peptide.
Induction of Acute and Chronic LCMV Infection in Mice
This protocol describes the standard procedure for infecting C57BL/6 mice to establish acute or chronic viral infection models.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
LCMV Armstrong strain viral stock
-
LCMV Clone 13 strain viral stock
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 28G needles
Procedure:
-
Virus Preparation: Thaw viral stocks on ice and dilute to the desired concentration in sterile PBS.
-
Acute Infection (Armstrong): 2 x 10^5 Plaque Forming Units (PFU) in 200 µL PBS.
-
Chronic Infection (Clone 13): 2 x 10^6 PFU in 200 µL PBS.
-
-
Infection:
-
For acute infection, inject 200 µL of the diluted LCMV Armstrong suspension intraperitoneally (i.p.).
-
For chronic infection, inject 200 µL of the diluted LCMV Clone 13 suspension intravenously (i.v.) via the tail vein.
-
-
Monitoring: Monitor mice for signs of infection and weigh them regularly. Tissues and blood can be harvested at various time points post-infection for analysis.
Quantification of Viral Load by Plaque Assay
This protocol outlines the method for determining the infectious viral titer in tissues and serum.
Materials:
-
Vero cells
-
6-well plates
-
Minimal Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)
-
Neutral Red solution
-
Tissue homogenizer
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates to form a confluent monolayer.
-
Sample Preparation: Homogenize harvested tissues in sterile PBS. Perform serial 10-fold dilutions of tissue homogenates or serum in MEM.
-
Infection: Remove media from Vero cell monolayers and add 200 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Agarose Overlay: Prepare a 1:1 mixture of 1% agarose and 2X MEM with 5% FBS. After incubation, remove the viral inoculum and overlay the cells with 2 mL of the agarose mixture.
-
Incubation: Allow the agarose to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.
-
Staining and Counting: Add 1 mL of Neutral Red solution to each well and incubate for 4-6 hours. Count the plaques (zones of cell death) and calculate the viral titer in PFU per gram of tissue or mL of serum.[6][14]
Identification of GP33-41 Specific CD8+ T-Cells by MHC Class I Tetramer Staining
This protocol details the procedure for staining splenocytes to identify and quantify GP33-41 specific CD8+ T-cells using flow cytometry.
Materials:
-
Single-cell suspension of splenocytes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
PE-conjugated H-2Db/GP33-41 tetramer
-
Fluorochrome-conjugated anti-mouse CD8α antibody
-
Fluorochrome-conjugated anti-mouse CD44 antibody
-
Fc block (anti-CD16/32)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and count the cells. Aliquot 1-2 x 10^6 cells per well in a 96-well V-bottom plate.
-
Fc Block: Resuspend cells in Fc block solution and incubate for 10 minutes at 4°C.
-
Tetramer Staining: Add the H-2Db/GP33-41 tetramer at a pre-titrated optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.[15][16][17][18][19]
-
Surface Staining: Add a cocktail of anti-CD8α and anti-CD44 antibodies. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer by centrifugation at 300-400 x g for 5 minutes.
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on CD8+ cells and then identify the tetramer-positive population.
Functional Analysis by Intracellular Cytokine Staining (ICS)
This protocol describes how to measure the production of IFN-γ and TNF-α by GP33-41 specific CD8+ T-cells following in vitro peptide stimulation.
Materials:
-
Single-cell suspension of splenocytes
-
RPMI-1640 medium with 10% FBS
-
GP33-41 peptide (KAVYNFATM)
-
Brefeldin A
-
PMA and Ionomycin (for positive control)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8α)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Plate 1-2 x 10^6 splenocytes per well in a 96-well plate. Add GP33-41 peptide to a final concentration of 1 µg/mL. Include an unstimulated control and a PMA/Ionomycin positive control.
-
Incubation: Incubate for 1 hour at 37°C, then add Brefeldin A and incubate for another 4-5 hours.[9][20][21][22][23]
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD8α) as described in the tetramer staining protocol.
-
Fixation and Permeabilization: Wash the cells and then resuspend in Fixation/Permeabilization buffer for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with Permeabilization buffer. Add the anti-IFN-γ and anti-TNF-α antibodies and incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with Permeabilization buffer and then resuspend in FACS buffer. Acquire data on a flow cytometer.
Signaling Pathways and Experimental Workflows
The divergent fates of GP33-41 specific CD8+ T-cells in acute versus chronic infection are governed by distinct intracellular signaling programs.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molecularcloud.org [molecularcloud.org]
- 3. genscript.com [genscript.com]
- 4. LCMV (33–41), GP33 - 1 mg [anaspec.com]
- 5. H2-Db | LCMV gp 33-41 | KAVYNFATC | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. LCMV: Propagation, quantitation, and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional and epigenetic regulation of T cell hyporesponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 10. rupress.org [rupress.org]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Exhausted CD8 T cells exhibit strongly inhibited TCR signaling during chronic infection – Department of Biology | ETH Zurich [biol.ethz.ch]
- 14. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 15. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lubio.ch [lubio.ch]
- 17. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 19. eaglebio.com [eaglebio.com]
- 20. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 21. Intracellular Flow Cytometry Staining Protocol: For the Detection of Intracellular Cytokines and Other Intr... [protocols.io]
- 22. lerner.ccf.org [lerner.ccf.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of T-Cells with LCMV GP33-41 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP33-41 (KAVYNFATM) is a well-characterized, immunodominant H-2Db-restricted epitope crucial for inducing CD8+ T-cell responses in C57BL/6 mice. As such, it serves as a vital tool in immunological research, particularly in studies involving vaccine development, T-cell activation, and anti-viral immunity. These application notes provide a comprehensive protocol for the in vitro stimulation of T-cells using LCMV GP33-41 trifluoroacetate (B77799) (TFA), a common salt form for synthetic peptides.
The interaction between the T-cell receptor (TCR) on CD8+ T-cells and the GP33-41 peptide presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db on antigen-presenting cells (APCs) triggers a signaling cascade. This leads to T-cell activation, proliferation, and the acquisition of effector functions, such as cytokine production and cytotoxicity. Understanding and reliably replicating this process in vitro is fundamental for assessing the efficacy of immunotherapies and deciphering the mechanisms of T-cell-mediated immunity.
Data Presentation
The following table summarizes quantitative data from representative studies on the in vitro stimulation of T-cells with LCMV GP33-41, highlighting key experimental parameters and outcomes.
| Parameter | Experimental Condition | Result | Reference |
| Peptide Concentration | 1 µM GP33-41 peptide for stimulation of splenocytes from LCMV-infected mice. | Effective for inducing IFN-γ production in CD8+ T-cells. | [1] |
| Incubation Time | 48 hours for in vitro restimulation of spleen and lung cells. | Detectable IFN-γ protein production by ELISA. | [1] |
| Cell Source | Splenocytes from C57BL/6 mice infected with LCMV 40-60 days prior. | Comparable total numbers of GP33-41-specific CD8 T cells within the spleen and lung populations. | [1] |
| Readout | Intracellular cytokine staining (ICS) for IFN-γ. | High levels of IFN-γ protein production by GP33-41-specific CD8 T cells in the spleen. | [1] |
| Antigen Presenting Cells | Irradiated (6,000 rads) EL-4 cells pulsed with 1 µM GP33-41 peptide. | Enhanced IFN-γ production compared to peptide stimulation alone. | [1] |
Experimental Protocols
Materials
-
LCMV GP33-41 peptide TFA salt (e.g., from a commercial supplier)
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from LCMV-infected or immunized C57BL/6 mice
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Recombinant mouse IL-2 (optional, for long-term culture)
-
Cell stimulation cocktail (e.g., containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, as a positive control)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-CD44, anti-IFN-γ, anti-TNF-α)
-
Fixation and permeabilization buffers for intracellular staining
-
96-well round-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Flow cytometer
Protocol for Short-Term In Vitro T-Cell Stimulation and Intracellular Cytokine Staining
This protocol is designed to measure the frequency of antigen-specific T-cells producing cytokines upon short-term stimulation.
-
Preparation of Single-Cell Suspension:
-
Aseptically harvest spleens from LCMV-infected or immunized C57BL/6 mice.
-
Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer).
-
Wash the cells with complete RPMI-1640 medium and resuspend to a concentration of 2 x 10^6 cells/mL.
-
-
Peptide Stimulation:
-
Plate 1 x 10^6 cells (in 0.5 mL of complete RPMI-1640) per well in a 96-well round-bottom plate.
-
Add LCMV GP33-41 peptide to a final concentration of 1 µM.
-
Include appropriate controls:
-
Unstimulated control (cells with medium only).
-
Positive control (e.g., cell stimulation cocktail).
-
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibition of Cytokine Secretion:
-
After the initial incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.
-
Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on CD8+ T-cells and analyze the expression of IFN-γ and/or TNF-α.
-
Visualizations
T-Cell Receptor Signaling Pathway
Caption: TCR signaling cascade initiated by GP33-41-MHC I complex recognition.
Experimental Workflow
Caption: Workflow for in vitro T-cell stimulation and cytokine analysis.
References
Application Notes and Protocols for Lcmv GP33-41 Peptide in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP33-41 (KAVYNFATC) is a well-characterized, H-2Db restricted CD8+ T cell epitope.[1][2][3] It is an invaluable tool in immunological research, particularly for studying T cell responses in the context of viral infections and vaccine development. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[4] This document provides detailed application notes and a comprehensive protocol for the use of Lcmv GP33-41 peptide in an Interferon-gamma (IFN-γ) ELISpot assay to enumerate antigen-specific CD8+ T cells.
Principle of the Assay
The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate coated with a capture antibody specific for IFN-γ. Isolated immune cells, such as splenocytes or peripheral blood mononuclear cells (PBMCs), are stimulated with the Lcmv GP33-41 peptide. Activated CD8+ T cells recognizing the peptide presented on MHC class I molecules will secrete IFN-γ. This secreted cytokine is captured by the antibody on the membrane surface in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of an enzyme-labeled streptavidin conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a distinct spot. Each spot represents a single IFN-γ-secreting cell, allowing for the quantification of the antigen-specific T cell response.
Data Presentation
The following tables summarize representative quantitative data from IFN-γ ELISpot assays using the Lcmv GP33-41 peptide. This data can be used as a reference for expected results.
Table 1: IFN-γ ELISpot Response of Murine Splenocytes to Lcmv GP33-41 Peptide
| Treatment Group | Peptide Stimulant | Mean Net SFU / 10^6 CD8+ T cells | Standard Error of the Mean (SEM) |
| LCMV-Infected Mice | Lcmv GP33-41 (0.5 µg/mL) | 150 | 15 |
| Naive Mice | Lcmv GP33-41 (0.5 µg/mL) | < 5 | 2 |
| LCMV-Infected Mice | DMSO (Vehicle Control) | < 5 | 1 |
SFU = Spot Forming Units. Data is hypothetical and based on typical results reported in the literature. Actual results may vary depending on experimental conditions.
Table 2: Titration of Lcmv GP33-41 Peptide in an IFN-γ ELISpot Assay
| Peptide Concentration | Mean Net SFU / 10^6 Splenocytes | Standard Deviation (SD) |
| 10 µg/mL | 250 | 25 |
| 1 µg/mL | 220 | 20 |
| 0.1 µg/mL | 150 | 18 |
| 0.01 µg/mL | 50 | 8 |
| No Peptide Control | < 5 | 2 |
Data is hypothetical and for illustrative purposes. Optimal peptide concentration should be determined empirically.
Experimental Protocols
Materials and Reagents
-
Lcmv GP33-41 peptide (KAVYNFATC), >95% purity
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Murine IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-membrane 96-well ELISpot plates
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Fetal Bovine Serum (FBS)
-
35% Ethanol (B145695) in sterile water (for plate pre-wetting)
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
Automated ELISpot reader or dissecting microscope for spot counting
Peptide Preparation
-
Reconstitution: Dissolve the lyophilized Lcmv GP33-41 peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Working Solution: On the day of the assay, dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations. It is recommended to perform a titration to determine the optimal peptide concentration (typically in the range of 0.1 - 10 µg/mL). A vehicle control using the same final concentration of DMSO should be included in the experiment.
Cell Preparation
-
Splenocyte Isolation: Aseptically harvest spleens from immunized or control mice.
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides or using a cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2-5 x 10^6 cells/mL.
ELISpot Assay Protocol
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Dilute the anti-IFN-γ capture antibody in sterile PBS to the concentration recommended by the manufacturer.
-
Add 100 µL of the diluted capture antibody to each well.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Incubation
-
Aspirate the capture antibody solution from the plate.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI-1640 medium and incubate for at least 2 hours at 37°C.
-
During the blocking step, prepare your cell suspensions and peptide dilutions.
-
Aspirate the blocking medium from the plate.
-
Add 100 µL of the cell suspension to each well (typically 2-5 x 10^5 cells/well).
-
Add 100 µL of the Lcmv GP33-41 peptide working solution or control solutions (vehicle control, positive control like Concanavalin A) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
Day 3: Plate Development and Analysis
-
Aspirate the cells from the wells.
-
Wash the plate six times with PBS containing 0.05% Tween 20 (PBST), ensuring to remove all residual cells.
-
Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA to the manufacturer's recommended concentration.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Dilute the streptavidin-enzyme conjugate in PBS with 0.5% BSA according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST, followed by three final washes with PBS.
-
Prepare the substrate solution according to the manufacturer's protocol.
-
Add 100 µL of the substrate solution to each well and monitor spot development (typically 5-20 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely in the dark.
-
Count the spots in each well using an automated ELISpot reader or a dissecting microscope. The results are expressed as Spot Forming Units (SFU) per million cells.
Visualizations
References
- 1. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 3. LCMV (33–41), GP33 - 1 mg [eurogentec.com]
- 4. ELISPOT Refinement Using Spot Morphology for Assessing Host Responses to Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Cytotoxic T Lymphocyte Responses with LCMV GP33-41 Peptide
For Researchers, Scientists, and Drug Development Professionals
The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP33-41 is a cornerstone in immunological research, serving as a powerful tool to elicit and study cytotoxic T lymphocyte (CTL) responses. This document provides detailed application notes on its mechanism of action and comprehensive protocols for its use in inducing, quantifying, and characterizing CTLs.
Application Notes
The LCMV GP33-41 peptide, with the amino acid sequence KAVYNFATC, is an immunodominant epitope in C57BL/6 mice (H-2b haplotype).[1][2][3] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db to the T cell receptors (TCR) on CD8+ T cells.[4][5] This interaction is a critical first step in the activation of naive CD8+ T cells, leading to their proliferation and differentiation into functional cytotoxic T lymphocytes. These CTLs are capable of recognizing and eliminating cells that display the GP33-41 peptide on their surface, such as virus-infected cells or tumor cells engineered to express this epitope.
The robust and well-characterized response to GP33-41 makes it an ideal model antigen for:
-
Evaluating the efficacy of novel vaccine adjuvants and delivery systems.[6][7]
-
Studying the fundamental mechanisms of T cell activation, memory formation, and exhaustion.[1][6]
-
Screening the activity of immunomodulatory drugs.
-
Developing and testing T cell-based immunotherapies.
Signaling Pathway for GP33-41-Mediated CTL Activation
Caption: TCR on a CD8+ T cell recognizes the GP33-41 peptide presented by H-2Db on an APC, leading to T cell activation.
Experimental Protocols
Herein are detailed protocols for the utilization of the LCMV GP33-41 peptide in common immunological assays.
In Vivo Immunization for Induction of CTL Responses
This protocol describes the immunization of C57BL/6 mice to generate a GP33-41-specific CTL response.
Experimental Workflow
Caption: Workflow for in vivo immunization with GP33-41 peptide to induce a CTL response.
Materials:
-
LCMV GP33-41 peptide (KAVYNFATC)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-buffered saline (PBS), sterile
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized GP33-41 peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL.
-
Emulsion Preparation:
-
For the primary immunization, prepare an emulsion of GP33-41 peptide in CFA. Mix equal volumes of the peptide solution and CFA to a final peptide concentration for the desired dose (e.g., 100 µ g/mouse ).[6]
-
For booster immunizations, prepare a similar emulsion using IFA.
-
-
Immunization:
-
Administer 100-200 µL of the emulsion per mouse via subcutaneous injection at the base of the tail or intraperitoneally. A typical primary immunization dose is 100 µg of peptide per mouse.[6]
-
If a prime-boost strategy is used, boost the mice 7 and 14 days after the primary immunization with the same dose of peptide emulsified in IFA.[6]
-
-
Harvesting Tissues: At 7-10 days after the final immunization, euthanize the mice and aseptically harvest spleens and/or lymph nodes for subsequent analysis of the CTL response.
Quantitative Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Mouse Strain | C57BL/6 | [6] |
| Peptide | LCMV GP33-41 (KAVYNFATC) | [1][2] |
| Primary Adjuvant | Complete Freund's Adjuvant (CFA) | [6] |
| Booster Adjuvant | Incomplete Freund's Adjuvant (IFA) | [6] |
| Peptide Dose | 10-100 µ g/mouse | [6][8] |
| Immunization Route | Subcutaneous or Intravenous | [6][8] |
| Harvest Time | 7-10 days post-immunization |[6][9] |
Quantification of GP33-41-Specific CTLs by MHC Tetramer Staining
This protocol outlines the procedure for identifying and quantifying GP33-41-specific CD8+ T cells from immunized mice using fluorescently labeled H-2Db/GP33-41 tetramers.
Experimental Workflow
Caption: Workflow for quantifying GP33-41-specific CD8+ T cells using MHC tetramer staining.
Materials:
-
PE- or APC-conjugated H-2Db/GP33-41 Tetramer
-
Fluorochrome-conjugated antibodies (e.g., anti-mouse CD8, anti-mouse CD3)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Single-cell suspension from immunized or control mice
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the harvested spleens or lymph nodes. Count the cells and adjust the concentration to 2-5 x 10^7 cells/mL in FACS buffer.[10]
-
Tetramer Staining:
-
Surface Marker Staining:
-
Without washing, add the fluorochrome-conjugated anti-CD8 and other desired surface marker antibodies.
-
Incubate for 20-30 minutes on ice or at 4°C in the dark.[11]
-
-
Washing: Wash the cells twice with 2-3 mL of cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.[10]
-
Data Acquisition: Resuspend the cell pellet in 200-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, then on single cells, followed by CD3+ and CD8+ cells. Within the CD8+ population, quantify the percentage of tetramer-positive cells.
Quantitative Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Cell Number | 1-2 x 10^6 cells/stain | [10][12] |
| Tetramer Dilution | 1:50 - 1:500 | [10][11] |
| Tetramer Incubation | 15-60 min at RT or 37°C | [10][11] |
| Surface Ab Incubation | 20-30 min at 4°C | [11] |
| Centrifugation | 300-400 x g for 5 min |[10][12] |
Functional Analysis by ELISpot Assay for IFN-γ Release
This protocol is for quantifying the frequency of GP33-41-specific, IFN-γ-secreting cells using an ELISpot assay.
Experimental Workflow
Caption: Workflow for the IFN-γ ELISpot assay to detect GP33-41-specific T cells.
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody (or coating and detection antibody pair)
-
Single-cell suspension from immunized or control mice
-
LCMV GP33-41 peptide
-
Complete RPMI medium
-
Recombinant IL-2 (optional)
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP)
-
Substrate (e.g., BCIP/NBT)
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C. Wash and block the plate with sterile blocking buffer or culture medium for at least 2 hours at 37°C.[13][14][15]
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2.5 x 10^5 to 5 x 10^5 cells per well.[16]
-
Add GP33-41 peptide to the wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (cells only, no peptide) and positive control wells (cells with a mitogen like PHA or ConA).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[13][16]
-
Detection:
-
Spot Development: Wash the plate thoroughly and add the substrate solution. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISpot reader.
Quantitative Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Cells per Well | 2.5 x 10^5 - 5 x 10^5 | [16] |
| Peptide Concentration | 1-10 µg/mL | [13] |
| Incubation Time | 18-24 hours | [13][16] |
| Detection Ab Incubation | 2 hours at 37°C | [13] |
| Enzyme Conjugate Incubation | 45-60 min at RT |[14][15] |
Functional Analysis by Intracellular Cytokine Staining (ICS)
This protocol is for the detection of intracellular cytokine production (e.g., IFN-γ, TNF-α) in GP33-41-specific CD8+ T cells by flow cytometry.
Experimental Workflow
Caption: Workflow for intracellular cytokine staining to assess T cell function.
Materials:
-
Single-cell suspension from immunized or control mice
-
LCMV GP33-41 peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Fixation and Permeabilization buffers
-
FACS Buffer
Procedure:
-
Cell Stimulation:
-
Surface Staining: Wash the cells and stain for surface markers (e.g., anti-CD8) for 20-30 minutes at 4°C in the dark.[18]
-
Fixation and Permeabilization:
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature or 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with Permeabilization Buffer, then resuspend in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on CD8+ T cells and determine the percentage of cells that are positive for the cytokine(s) of interest.
Quantitative Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Cell Concentration | 1-2 x 10^6 cells/mL | [18][19] |
| Peptide Concentration | 1-10 µg/mL | [16] |
| Stimulation Time | 5-6 hours | [16] |
| Protein Transport Inhibitor | Brefeldin A or Monensin | [17] |
| Fixation Time | 20 minutes at RT |[17][19] |
In Vitro and In Vivo Cytotoxicity Assays
The functional capacity of GP33-41-induced CTLs to kill target cells can be assessed using various cytotoxicity assays.
A. In Vivo Cytotoxicity Assay This assay measures the elimination of peptide-pulsed target cells in a living animal.
Experimental Workflow
Caption: Workflow for the in vivo cytotoxicity assay.
Procedure:
-
Target Cell Preparation: Harvest splenocytes from a naive C57BL/6 mouse.
-
Peptide Pulsing and Labeling:
-
Split the splenocytes into two populations.
-
Pulse one population with GP33-41 peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., CFSE).
-
Label the unpulsed population with a low concentration of the same dye.
-
-
Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject intravenously into GP33-41-immunized mice and naive control mice.
-
Analysis: After a defined period (e.g., 4, 15, or 36 hours), harvest spleens or collect blood and analyze the ratio of the two labeled populations by flow cytometry.[6] The specific lysis is calculated by comparing the ratio in immunized mice to that in naive mice.
Quantitative Data Summary
| Parameter | Value | Reference |
|---|---|---|
| Target Cells | Naive splenocytes | [6] |
| Peptide Concentration | 1-10 µg/mL | [20] |
| Cell Labeling | CFSE (high and low conc.) | [6] |
| Analysis Time Points | 4, 15, 36 hours |[6] |
B. In Vitro Cytotoxicity Assay (e.g., 51Cr Release Assay) This classic assay measures the ability of CTLs to lyse peptide-pulsed target cells in culture.
Procedure Outline:
-
Effector Cell Preparation: Generate GP33-41-specific CTLs by in vivo immunization and optional in vitro restimulation.
-
Target Cell Preparation: Use a suitable target cell line (e.g., RMA-S or MC57) that expresses H-2Db.
-
Target Cell Labeling and Pulsing: Label the target cells with Na2^51CrO4 and then pulse them with the GP33-41 peptide.[20]
-
Co-culture: Co-culture the CTL effector cells with the labeled and pulsed target cells at various effector-to-target (E:T) ratios for 4-6 hours.
-
Quantify Lysis: Measure the amount of 51Cr released into the supernatant, which is proportional to the amount of target cell lysis.
These protocols provide a robust framework for researchers to effectively utilize the LCMV GP33-41 peptide for inducing and characterizing cytotoxic T lymphocyte responses. Adherence to these methodologies will ensure reproducible and reliable results in the study of T cell immunity.
References
- 1. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. Phenotypic and functional analysis of LCMV gp33-41-specific CD8 T cells elicited by multiple peptide immunization in mice revealed the up-regulation of PD-1 expression on antigen-specific CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 10. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 11. Frontiers | Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus [frontiersin.org]
- 12. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. stemcell.com [stemcell.com]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. Intracellular Cytokine Staining Protocol [anilocus.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Intracellular Cytokine Staining for Functional Analysis of LCMV GP33-41-Specific CD8+ T Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification and functional characterization of LCMV glycoprotein (B1211001) (GP) 33-41 epitope-specific CD8+ T cells using intracellular cytokine staining (ICS) and flow cytometry.
Introduction
Lymphocytic choriomeningitis virus (LCMV) is a widely used model in immunology to study T-cell responses to viral infections. The GP33-41 peptide is an immunodominant epitope that elicits a robust CD8+ T-cell response. Intracellular cytokine staining is a powerful technique that allows for the simultaneous measurement of multiple cytokines at a single-cell level, providing insights into the functional profile of antigen-specific T cells.[1][2][3] This protocol outlines the steps for stimulating splenocytes with the LCMV GP33-41 peptide, followed by surface and intracellular staining for flow cytometric analysis of key effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).
Data Presentation
The following table summarizes representative quantitative data for cytokine production by LCMV GP33-41-specific CD8+ T cells following in vitro stimulation. The frequencies of cytokine-producing cells can vary based on the mouse strain, infection model (acute vs. chronic), and specific experimental conditions.[4][5]
| Cytokine | Expected Frequency (% of CD8+ T cells) | Key Function in Antiviral Immunity |
| IFN-γ | 10 - 50% | Potent antiviral activity, macrophage activation, and enhancement of MHC class I expression.[4] |
| TNF-α | 5 - 30% | Pro-inflammatory cytokine with antiviral effects, promotes apoptosis of infected cells. |
| IL-2 | 1 - 10% | T-cell growth factor, crucial for the proliferation and survival of antigen-specific T cells.[4] |
| Polyfunctional (IFN-γ+ TNF-α+) | 5 - 25% | Associated with potent effector function and protective immunity. |
Experimental Protocols
This protocol is optimized for the analysis of murine splenocytes.
Materials and Reagents
-
Cells: Single-cell suspension of splenocytes from LCMV-infected or control mice.
-
Peptide: LCMV GP33-41 peptide (KAVYNFATM).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol.
-
Protein Transport Inhibitor: Brefeldin A (e.g., from BioLegend, Cat. No. 420601) or Monensin (e.g., from BioLegend, Cat. No. 420701).
-
Antibodies for Surface Staining:
-
Anti-mouse CD8a (e.g., clone 53-6.7)
-
Anti-mouse CD3e (e.g., clone 145-2C11)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
-
Fixation/Permeabilization Buffer: Commercially available kits are recommended (e.g., BioLegend's Fixation and Permeabilization Buffer).
-
Antibodies for Intracellular Staining:
-
Anti-mouse IFN-γ (e.g., clone XMG1.2)
-
Anti-mouse TNF-α (e.g., clone MP6-XT22)
-
Anti-mouse IL-2 (e.g., clone JES6-5H4)
-
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Equipment: 96-well U-bottom plates, centrifuge, 37°C incubator with 5% CO2, flow cytometer.
Step-by-Step Protocol
1. Cell Preparation and Stimulation (Total time: ~5-6 hours)
-
Prepare a single-cell suspension of splenocytes from LCMV-infected and control mice.
-
Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in complete cell culture medium.[1]
-
Plate 200 µL of the cell suspension (containing 2-4 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Prepare the following stimulation conditions in triplicate:
-
Unstimulated Control: Add 2 µL of DMSO (vehicle for peptide).
-
Positive Control: Add a mitogen such as PMA (50 ng/mL) and Ionomycin (500 ng/mL).
-
Antigen-Specific Stimulation: Add LCMV GP33-41 peptide to a final concentration of 1-10 µg/mL.
-
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to all wells.[6]
-
Incubate for an additional 4 hours at 37°C in a 5% CO2 incubator. The total stimulation time should be between 5-6 hours.[3]
2. Surface Staining (Total time: ~30 minutes)
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells with 200 µL of FACS buffer and centrifuge again.
-
Resuspend the cells in 50 µL of FACS buffer containing the viability dye and surface staining antibodies (anti-CD3e, anti-CD8a) at their predetermined optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
3. Fixation and Permeabilization (Total time: ~30 minutes)
-
After the final wash, resuspend the cells in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with 200 µL of Permeabilization Buffer.
-
Centrifuge and discard the supernatant.
4. Intracellular Staining (Total time: ~45 minutes)
-
Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization Buffer containing the intracellular antibodies (anti-IFN-γ, anti-TNF-α, anti-IL-2) at their optimal concentrations.[2]
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of Permeabilization Buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
5. Flow Cytometry Analysis
-
Acquire the samples on a flow cytometer.
-
Gate on single, live, CD3+, and CD8+ T cells.
-
Analyze the expression of IFN-γ, TNF-α, and IL-2 within the CD8+ T-cell population for each stimulation condition.
-
Use the unstimulated control to set the gates for cytokine-positive cells.
Mandatory Visualizations
Caption: Experimental workflow for intracellular cytokine staining.
Caption: Simplified T-cell activation and cytokine production pathway.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. lerner.ccf.org [lerner.ccf.org]
- 4. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols for Lcmv GP33-41 TFA Peptide
Document ID: ANP-LG33-2512 Version: 1.0 For Research Use Only.
Introduction
The Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein-derived peptide GP33-41 is a well-characterized, immunodominant MHC class I H-2Db restricted epitope.[1][2][3] It is extensively used in immunological research to study CD8+ T-cell responses, viral immunity, and vaccine efficacy.[3][4][5] The peptide is typically synthesized and purified using reverse-phase HPLC, resulting in the presence of trifluoroacetic acid (TFA) as a counter-ion from the mobile phase.[6][7]
Proper dissolution and handling of the LCMV GP33-41 TFA peptide are critical for obtaining accurate and reproducible experimental results. Improper solubilization can lead to inaccurate peptide concentration, aggregation, and reduced biological activity.[8][9] These application notes provide detailed protocols for the dissolution, storage, and application of this peptide, tailored for researchers, scientists, and drug development professionals.
Peptide Characteristics and Solubility Profile
-
Sequence: KAVYNFATM (Methionine variant) or KAVYNFATC (Cysteine variant)[10][11]
-
Molecular Formula: C44H67N11O11S (M variant)
-
Nature: The peptide contains a mix of hydrophobic residues (V, Y, F, A, M) and a basic residue (K, Lysine). This composition suggests that while it has a net positive charge, it may exhibit hydrophobic characteristics, influencing solvent choice. The cysteine-containing variant is susceptible to oxidation and disulfide bond formation.[8]
The first step in solubilization is to assess the peptide's overall charge.[12]
-
Basic residues (+1): Lysine (K), N-terminal amine (+1) = +2
-
Acidic residues (-1): C-terminal -COOH (-1) = -1
-
Overall Net Charge: +1
A positive net charge suggests solubility in acidic aqueous solutions. However, due to the significant number of hydrophobic residues, an organic solvent may be required to fully dissolve the peptide before dilution in an aqueous buffer.[8][9]
Recommended Solvents and Dissolution Protocol
It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.[8][13]
3.1. General Dissolution Workflow
The following is a generalized workflow for reconstituting lyophilized peptides.
Caption: General workflow for peptide reconstitution.
3.2. Step-by-Step Dissolution Protocol
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent moisture condensation.[13][14]
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[8]
-
Initial Solvent Addition: Based on the peptide's characteristics, start with the recommended organic solvent. For the hydrophobic LCMV GP33-41, Dimethyl sulfoxide (B87167) (DMSO) is a good first choice.[9][15] Add a small amount of pure DMSO to the vial to create a concentrated stock.
-
Aid Dissolution: Vortex the solution. If the peptide is not fully dissolved, sonication for short bursts (e.g., 3 cycles of 10 seconds) can aid dissolution.[8][16]
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., sterile water or PBS) dropwise while vortexing to reach the final desired concentration. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that buffer.[15]
3.3. Solvent Selection Summary
| Solvent | Use Case | Considerations |
| Sterile Water | First choice for basic peptides.[12] | May not be sufficient for the hydrophobic GP33-41 peptide. |
| DMSO | Recommended for hydrophobic peptides.[8][15] | Keep concentration below 1% in cellular assays. May oxidize Cys or Met residues.[9] |
| DMF (Dimethylformamide) | Alternative to DMSO for peptides with Cys, Met, or Trp.[12] | Less common in biological assays due to higher toxicity. |
| 10% Acetic Acid | For basic peptides (like GP33-41) that are insoluble in water.[9][16] | Lowers the pH of the final solution. |
| 10% Ammonium Bicarbonate | For acidic peptides. | Not recommended for the basic GP33-41 peptide.[16] |
Handling, Storage, and Stability
Proper storage is essential to maintain the peptide's integrity and activity.
4.1. Storage Recommendations
| Form | Storage Temperature | Stability | Notes |
| Lyophilized Powder | -20°C or -80°C[14][17] | Stable for several years.[14] | Store in a desiccator, protected from light.[14][18] |
| Stock Solution in DMSO | -20°C or -80°C[2][19] | 1-4 months at -20°C, up to 6 months at -80°C.[2][17][19] | Aliquot to avoid repeated freeze-thaw cycles.[13][14] |
| Aqueous Solution | -20°C or -80°C | Weeks to months.[18] | Less stable than in organic solvent. Use sterile, pH 5-7 buffers.[13][17] |
4.2. Best Practices
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the peptide stock solution into single-use volumes.[13][14]
-
Oxidation: For the cysteine-containing variant (KAVYNFATC), use oxygen-free buffers and avoid DMSO to prevent oxidation.[8]
Protocol: TFA Counter-Ion Removal
TFA can be toxic to cells in culture and may interfere with biological assays.[20] A common method to remove TFA is to replace it with a more biocompatible counter-ion like hydrochloride (HCl) through repeated lyophilization.[6][20]
5.1. TFA Removal Workflow
Caption: Workflow for TFA removal via HCl exchange.
5.2. Detailed Protocol
-
Dissolve Peptide: Dissolve the peptide in sterile, distilled water to a concentration of approximately 1 mg/mL.[6]
-
Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6][20]
-
Incubate: Let the solution stand at room temperature for at least one minute.[6][20]
-
Freeze: Rapidly freeze the solution, preferably in liquid nitrogen.[6][20]
-
Lyophilize: Lyophilize the sample overnight until all the solvent is removed.[6][20]
-
Repeat: To ensure complete TFA removal, repeat steps 1-5 at least two more times.[6][20]
-
Final Reconstitution: After the final lyophilization, the peptide is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.[20]
Application Protocols
6.1. Protocol: In Vitro T-Cell Stimulation (ELISpot/ICS)
This protocol outlines the use of LCMV GP33-41 for stimulating splenocytes for analysis by ELISpot or Intracellular Cytokine Staining (ICS).
-
Prepare Peptide Stock: Reconstitute the LCMV GP33-41 peptide, preferably in DMSO, to a stock concentration of 1-2 mg/mL. Store aliquots at -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the peptide stock. Dilute the peptide in complete cell culture medium (e.g., RPMI + 10% FBS) to a working concentration. A typical final concentration for T-cell stimulation is between 1-10 µg/mL. Perform a serial dilution to find the optimal concentration for your specific assay.
-
Cell Preparation: Isolate splenocytes or PBMCs from immunized or control mice.
-
Stimulation: Add the peptide working solution to the prepared cells in a 96-well plate.
-
Incubation: Incubate the cells under standard conditions (37°C, 5% CO2) for the required duration (e.g., 6 hours for ICS with a protein transport inhibitor, or 24-48 hours for ELISpot).
-
Analysis: Proceed with the specific protocol for cytokine staining (ICS) or spot development (ELISpot).
6.2. Protocol: In Vivo Immunization in Mice
This protocol describes the preparation of the peptide for immunization to elicit a GP33-41-specific T-cell response.[4][5]
-
Reconstitute Peptide: Dissolve the peptide in a sterile, endotoxin-free solvent like PBS or saline to a concentration of 1-2 mg/mL.
-
Prepare Emulsion: To enhance immunogenicity, the peptide solution must be emulsified with an adjuvant.
-
For Freund's Complete Adjuvant (CFA) for the primary immunization or Freund's Incomplete Adjuvant (IFA) for booster shots, mix the peptide solution with the adjuvant at a 1:1 ratio.
-
Draw the adjuvant into a glass syringe and the peptide solution into another.
-
Connect the two syringes with a luer-lock connector.
-
Force the mixture back and forth between the syringes until a thick, stable emulsion is formed. A drop of a stable emulsion will not disperse when placed in water.
-
-
Administration: Inject the emulsion into the mice via the desired route (e.g., subcutaneous or intraperitoneal). The typical peptide dose ranges from 10-100 µg per mouse.
-
Boosting: Booster immunizations can be given at intervals (e.g., 2-3 weeks) using the peptide emulsified in IFA.[5]
6.3. Typical Working Concentrations
| Application | Typical Concentration | Solvent/Vehicle |
| In Vitro T-Cell Stimulation | 0.1 - 10 µg/mL | Cell Culture Medium |
| In Vivo Immunization | 10 - 100 µ g/mouse | PBS/Saline emulsified in Adjuvant |
| MHC-Peptide Tetramer Staining | N/A (Peptide used in tetramer production) | N/A |
| Peptide Pulsing (Target Cells) | 1 - 10 µg/mL | Serum-free Medium |
References
- 1. LCMV gp33-41 | TargetMol [targetmol.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic and functional analysis of LCMV gp33-41-specific CD8 T cells elicited by multiple peptide immunization in mice revealed the up-regulation of PD-1 expression on antigen-specific CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 6. lifetein.com [lifetein.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. LCMV GP33 33-41 (H2-D(b)) | 1 mg | EP11847_1 [peptides.de]
- 11. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 12. genscript.com [genscript.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. genscript.com [genscript.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. neuromics.com [neuromics.com]
- 17. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 18. bachem.com [bachem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Generating LCMV GP33-41 Specific Memory T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of a robust and long-lasting memory T-cell response is a primary goal of vaccination strategies against intracellular pathogens and cancer. The lymphocytic choriomeningitis virus (LCMV) infection model in mice is a cornerstone for studying T-cell memory. Specifically, the GP33-41 epitope of the LCMV glycoprotein (B1211001) is a well-characterized, immunodominant epitope that elicits a strong CD8+ T-cell response. Understanding the optimal strategies for inducing GP33-41 specific memory T-cells is crucial for advancing vaccine design. These application notes provide a summary of different immunization strategies, their outcomes, detailed experimental protocols, and key signaling pathways involved in the generation of these memory T-cells.
Data Presentation: Comparison of Immunization Strategies
The following tables summarize quantitative data from various studies to allow for a comparison of different immunization strategies for generating LCMV GP33-41 specific memory T-cells.
Table 1: Phenotypic and Quantitative Comparison of Memory T-Cells Generated by Different Immunization Strategies
| Immunization Strategy | Antigen/Adjuvant/Vector | Timepoint of Analysis | Frequency of GP33-Specific CD8+ T-Cells (% of total CD8+) | Memory Phenotype Markers (CD62L, CD127) | Key Findings |
| Peptide Prime-Boost | GP33-41 peptide (KAV) in Freund's Adjuvant (CFA/IFA) | 30 days post-boost | Low (e.g., ~0.62%)[1] | Low expression of CD127 and CD62L[1][2][3][4] | Induces effector-like phenotype with potential for partial functional exhaustion.[2][3][4] |
| Acute Viral Infection | LCMV Armstrong (2 x 10^5 PFU, i.p.) | >60 days post-infection | High, stable memory population | Higher proportion of CD62L high cells compared to secondary memory.[5] | Generates a robust and long-lasting memory T-cell response.[6][7] |
| Inactivated Virus Vaccine | H2O2-inactivated LCMV + MPL adjuvant | 70 days post-vaccination | Lower than acute infection but stable memory | Not specified, but long-lasting polyfunctional response | Induces a durable and functional memory CD8+ T-cell response. |
| Dendritic Cell (DC) Vaccine | DCs pulsed with GP33-41 peptide | 8 days post-immunization | Dose-dependent | Not specified, but conferred protection | Highly efficient at priming a rapid and long-lasting protective CTL response. |
| Peptide + hsp70 | GP33-41 peptide mixed with hsp70 | 5 days post-challenge | Not specified directly, but enhanced CTL activity | Not specified | Reduced viral titers 10-100 fold compared to controls.[8] |
Table 2: Functional Comparison of Memory T-Cells
| Immunization Strategy | In Vivo Cytotoxicity | Cytokine Production (IFN-γ, TNF-α, IL-2) | Protection Against Challenge |
| Peptide Prime-Boost | Low efficiency[2][3][4] | Not specified | May provide only short-term protection.[2][3][4] |
| Acute Viral Infection | High | Primary memory cells produce more IL-2 than secondary memory cells. | Robust and long-lasting protection against lethal challenge.[9] |
| Inactivated Virus Vaccine | High | Polyfunctional (IFN-γ, TNF-α, IL-2) | Protection against chronic LCMV clone 13 challenge. |
| Dendritic Cell (DC) Vaccine | High | Not specified | Full protection against LCMV challenge. |
| Peptide + hsp70 | Enhanced CTL activity compared to peptide alone[8] | Not specified | Significant reduction in viral titers upon challenge.[8] |
Experimental Protocols
Protocol 1: Peptide Immunization with Freund's Adjuvant
This protocol describes a prime-boost strategy using the GP33-41 peptide emulsified in Complete Freund's Adjuvant (CFA) for the priming immunization and Incomplete Freund's Adjuvant (IFA) for booster immunizations.
Materials:
-
LCMV GP33-41 peptide (KAVYNFATM)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
2 sterile glass Luer-lock syringes
-
1 sterile double-ended Luer-lock connector
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Peptide Preparation: Dissolve the GP33-41 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation (1:1 ratio): a. For the priming immunization, draw 0.5 mL of the peptide solution into one syringe and 0.5 mL of CFA into the other syringe. b. For booster immunizations, use IFA instead of CFA. c. Connect the two syringes with the double-ended Luer-lock connector. d. Force the contents of the syringes back and forth for at least 10-15 minutes until a thick, stable emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
-
Immunization Schedule: a. Priming: Inject 100 µL of the peptide/CFA emulsion (containing 100 µg of peptide) subcutaneously at the base of the tail. b. Boosting: On days 7 and 14 after priming, inject 100 µL of the peptide/IFA emulsion (containing 100 µg of peptide) subcutaneously at a different site.
-
Analysis: Analyze the GP33-41 specific T-cell response at desired time points after the final boost (e.g., 7-30 days).
Protocol 2: Flow Cytometry Analysis of GP33-Specific T-cells using Tetramer Staining
This protocol details the procedure for identifying and quantifying GP33-41 specific CD8+ T-cells from splenocytes using an H-2Db-GP33 MHC class I tetramer.
Materials:
-
Spleen from immunized or infected mice
-
RPMI-1640 medium with 10% FBS
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
H-2Db-GP33-PE tetramer
-
Anti-mouse CD8a-FITC antibody
-
Anti-mouse CD3e-PerCP antibody
-
Anti-mouse CD62L-APC antibody
-
Anti-mouse CD127-PE-Cy7 antibody
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Splenocyte Preparation: a. Harvest the spleen and prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. b. Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature. c. Wash the cells with RPMI-1640 and resuspend in FACS buffer. d. Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Staining: a. Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well plate. b. Add the H-2Db-GP33-PE tetramer at the manufacturer's recommended concentration. c. Incubate for 30-60 minutes at 4°C in the dark. d. Add the cocktail of fluorescently labeled antibodies (anti-CD8, anti-CD3, anti-CD62L, anti-CD127) at their predetermined optimal concentrations. e. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: a. Wash the cells twice with 200 µL of FACS buffer. b. Resuspend the cells in 200 µL of FACS buffer. c. Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on lymphocytes based on forward and side scatter. b. Gate on single cells. c. Gate on CD3+ cells. d. From the CD3+ population, gate on CD8+ cells. e. Within the CD8+ gate, identify the GP33-tetramer+ population. f. Analyze the expression of CD62L and CD127 on the GP33-tetramer+ CD8+ T-cells.
Protocol 3: In Vivo Cytotoxicity Assay
This protocol describes how to measure the in vivo killing capacity of GP33-41 specific CD8+ T-cells.
Materials:
-
Splenocytes from naive C57BL/6 mice (for target cells)
-
GP33-41 peptide
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
CellTrace Violet
-
Sterile PBS
-
Immunized or infected recipient mice
-
Naive control mice
Procedure:
-
Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from naive C57BL/6 mice. b. Split the cell suspension into two populations.
-
Peptide Pulsing and Labeling: a. Target Population: Pulse one cell population with 1 µg/mL of GP33-41 peptide for 1 hour at 37°C. After pulsing, label these cells with a high concentration of CFSE (e.g., 5 µM). b. Control Population: Leave the second cell population unpulsed. Label these cells with a low concentration of CFSE (e.g., 0.5 µM) or with a different dye like CellTrace Violet.
-
Injection: a. Mix the target and control cell populations at a 1:1 ratio. b. Inject a total of 10-20 x 10^6 cells intravenously into immunized/infected recipient mice and naive control mice.
-
Analysis: a. After 4-18 hours, harvest spleens from the recipient and control mice. b. Prepare single-cell suspensions and acquire the cells on a flow cytometer. c. Identify the two labeled cell populations based on their fluorescence intensity.
-
Calculation of Specific Lysis: a. Calculate the ratio of peptide-pulsed to unpulsed cells in both control and experimental mice. b. The percentage of specific lysis is calculated using the formula: % Specific Lysis = (1 - (ratio in immunized mice / ratio in naive mice)) * 100
Protocol 4: Acute LCMV Infection for Memory T-cell Generation
This protocol describes the induction of an acute LCMV infection to generate a robust memory T-cell response.
Materials:
-
LCMV Armstrong strain viral stock
-
Sterile RPMI-1640 medium
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Virus Dilution: Thaw the LCMV Armstrong viral stock and dilute it in sterile RPMI-1640 to a concentration of 4 x 10^5 Plaque Forming Units (PFU)/mL.
-
Infection: Inject 0.5 mL of the diluted virus (2 x 10^5 PFU) intraperitoneally (i.p.) into each mouse.[2]
-
Monitoring: Monitor the mice for signs of infection. LCMV Armstrong typically causes a non-lethal acute infection that is cleared within 8-10 days.
-
Memory Phase: The memory T-cell response is established by day 30 and is stable for the life of the mouse.[6][7] Analyze the GP33-41 specific memory T-cell response at any time point after day 30 post-infection.
Mandatory Visualizations
Signaling Pathway
Caption: STAT3 signaling pathway in CD8+ T-cell memory formation.[1][4][10][11][12]
Experimental Workflow
Caption: Workflow for generating and analyzing memory T-cells.
References
- 1. rupress.org [rupress.org]
- 2. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. A comparison of T cell memory against the same antigen induced by virus versus intracellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The LCMV gp33-specific memory T cell repertoire narrows with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LCMV gp33-specific memory T cell repertoire narrows with age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunization with a Lymphocytic Choriomeningitis Virus Peptide Mixed with Heat Shock Protein 70 Results in Protective Antiviral Immunity and Specific Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. STAT3 Role in T-Cell Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 Role in T-Cell Memory Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] STAT3 Role in T-Cell Memory Formation | Semantic Scholar [semanticscholar.org]
Application of LCMV GP33-41 in Peptide Vaccine Development Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide, GP33-41 (KAVYNFATC), is a well-characterized, immunodominant H-2Db-restricted CD8+ T cell epitope that has become an invaluable tool in the field of immunology and vaccine development. Its robust and reproducible immunogenicity in C57BL/6 mice makes it an ideal model antigen for studying T cell responses, evaluating vaccine adjuvant efficacy, and developing novel cancer immunotherapies.
The primary application of LCMV GP33-41 lies in its use as a model immunogen to elicit and measure antigen-specific CD8+ T cell responses. Researchers utilize this peptide to:
-
Evaluate Vaccine Platforms and Adjuvants: By incorporating the GP33-41 peptide into different vaccine formulations (e.g., with adjuvants like Freund's adjuvant, heat shock proteins, or formulated with L-Tyrosine), scientists can directly compare the magnitude and quality of the resulting CD8+ T cell response. This allows for the screening and selection of the most potent vaccine strategies.[1]
-
Study T Cell Biology: The well-defined nature of the GP33-41 epitope facilitates detailed investigation into the mechanisms of T cell activation, differentiation, and memory formation. It is also instrumental in studying T cell exhaustion during chronic viral infections.
-
Preclinical Cancer Vaccine Models: Tumor cell lines can be engineered to express the GP33-41 epitope, creating a powerful in vivo model to test the efficacy of cancer vaccines designed to elicit tumor-specific cytotoxic T lymphocyte (CTL) responses.
The assessment of the immune response to GP33-41 is typically quantitative, focusing on the frequency, phenotype, and function of GP33-41-specific CD8+ T cells. Key methodologies include MHC class I tetramer staining, intracellular cytokine staining for interferon-gamma (IFN-γ), and in vivo cytotoxicity assays.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing LCMV GP33-41 in peptide vaccine research.
Table 1: Frequency of GP33-41-Specific CD8+ T Cells Following Vaccination
| Vaccine Formulation | Immunization Route | Timepoint | Organ | % of Tetramer+ Cells within CD8+ Population | Reference |
| GP33-41 in CFA/IFA | Subcutaneous | Day 21 | Blood | ~0.5 - 1.5% | [1] |
| GP33-41 with hsp70 | Intraperitoneal | Day 7 | Spleen | Not specified, but induced protective immunity | |
| GP33-41 liposomes with CpG | Intravenous | Day 7 | Spleen | ~1.5 - 2.0% | [2] |
| Recombinant Vaccinia Virus (VVGP33) | Intravenous | Day 7 | Spleen | ~10 - 15% (in LCMV-immune mice) | [3] |
Table 2: Functional Assessment of GP33-41-Specific CD8+ T Cells
| Assay | Vaccine Formulation | Stimulation | % of IFN-γ+ CD8+ T Cells | In Vivo Killing Efficiency | Reference |
| Intracellular Cytokine Staining | VVGP33 in chronically infected mice | GP33-41 peptide | Increased compared to control | Not specified | [3] |
| In Vivo Cytotoxicity Assay | GP33-41 in CFA/IFA | GP33-41 pulsed target cells | Not applicable | Low but specific killing | [1] |
| ELISpot | Lip-GP33 with CpG | GP33-41 peptide | ~1500 Spot Forming Units / 10^6 splenocytes | Not specified | [2] |
Experimental Protocols
Protocol 1: Peptide Vaccine Formulation with Freund's Adjuvant
This protocol describes the preparation of a water-in-oil emulsion for subcutaneous immunization in mice.
Materials:
-
LCMV GP33-41 peptide (KAVYNFATC), synthesized and purified (>95%)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile phosphate-buffered saline (PBS)
-
Two sterile glass Luer-lock syringes
-
One three-way stopcock
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized GP33-41 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation (Primary Immunization): a. Draw 100 µL of the peptide solution into one syringe. b. Draw 100 µL of CFA into the second syringe. c. Connect both syringes to the three-way stopcock. d. Force the contents of the syringes back and forth rapidly to create a thick, white emulsion. e. Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.
-
Immunization (Primary): Inject 200 µL of the emulsion (containing 100 µg of peptide) subcutaneously at the base of the tail of a C57BL/6 mouse.[1]
-
Booster Immunizations: For booster immunizations (e.g., on day 7 and 14), prepare the emulsion as described above, but substitute CFA with IFA.[1]
Protocol 2: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is for the detection of IFN-γ production by GP33-41-specific CD8+ T cells from immunized mice.
Materials:
-
Splenocytes from immunized and control mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
GP33-41 peptide (1 mg/mL stock)
-
Brefeldin A (5 mg/mL stock)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD44
-
Fluorochrome-conjugated anti-IFN-γ antibody
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.
-
In Vitro Stimulation: a. Resuspend splenocytes at 1-2 x 10^6 cells/well in a 96-well U-bottom plate in 200 µL of complete RPMI. b. Add GP33-41 peptide to a final concentration of 1-10 µg/mL. c. Incubate for 1 hour at 37°C. d. Add Brefeldin A to a final concentration of 10 µg/mL to block cytokine secretion. e. Incubate for an additional 4-6 hours at 37°C.[4]
-
Surface Staining: a. Wash cells with FACS buffer. b. Resuspend cells in Fc block for 10 minutes on ice. c. Add anti-CD8 and anti-CD44 antibodies and incubate for 30 minutes on ice in the dark. d. Wash cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark. b. Wash cells with Permeabilization buffer.
-
Intracellular Staining: a. Resuspend fixed and permeabilized cells in Permeabilization buffer containing the anti-IFN-γ antibody. b. Incubate for 30 minutes at room temperature in the dark. c. Wash cells twice with Permeabilization buffer.
-
Acquisition: Resuspend cells in FACS buffer and acquire on a flow cytometer.
Protocol 3: In Vivo Cytotoxicity Assay
This protocol measures the ability of immunized mice to kill GP33-41-pulsed target cells in vivo.
Materials:
-
Splenocytes from naïve C57BL/6 mice (for target cells)
-
GP33-41 peptide
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI 1640 medium
-
Immunized and control mice
Procedure:
-
Target Cell Preparation: a. Prepare a single-cell suspension of splenocytes from a naïve mouse. b. Split the cell suspension into two populations.
-
Peptide Pulsing: a. Pulse one population with 1 µg/mL of GP33-41 peptide for 1 hour at 37°C. b. The second population serves as the unpulsed control.
-
CFSE Labeling: a. Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM) (CFSE^high). b. Label the unpulsed population with a low concentration of CFSE (e.g., 0.5 µM) (CFSE^low).
-
Injection: a. Mix equal numbers of CFSE^high and CFSE^low cells. b. Inject a total of 10-20 x 10^6 cells intravenously into immunized and control mice.
-
Analysis: a. After 4-18 hours, harvest spleens from recipient mice. b. Analyze the ratio of CFSE^high to CFSE^low populations by flow cytometry.
-
Calculation of Specific Lysis:
-
Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.
-
Ratio = (% CFSE^high / % CFSE^low)
-
Visualizations
Caption: T-Cell Receptor (TCR) signaling pathway initiated by GP33-41 peptide presentation.
Caption: Experimental workflow for a preclinical peptide vaccine study using LCMV GP33-41.
References
- 1. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 2. Highly Efficient Antiviral CD8+ T-Cell Induction by Peptides Coupled to the Surfaces of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low CD8 T-Cell Proliferative Potential and High Viral Load Limit the Effectiveness of Therapeutic Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CD8+ T-cell Response to Lcmv GP33-41 Stimulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low CD8+ T-cell response to Lymphocytic choriomeningitis virus (Lcmv) GP33-41 peptide stimulation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a diminished CD8+ T-cell response to Lcmv GP33-41.
Q1: Why am I observing a weak or absent CD8+ T-cell response (e.g., low IFN-γ production) after GP33-41 peptide stimulation?
A1: A low response to GP33-41 can stem from several factors, ranging from the reagents used to the biological context of the experiment. Here are the primary areas to troubleshoot:
-
Peptide Variant and Quality: The specific variant of the GP33-41 peptide is critical. The original sequence contains a cysteine (KAVYNFATC), which can lead to peptide dimerization and reduced stability. A commonly used, more stable variant replaces the C-terminal cysteine with a methionine (KAVYNFATM). This altered peptide ligand (APL) generally elicits a more robust CD8+ T-cell response due to increased stability and higher affinity for the T-cell receptor (TCR).[1][2] Verify which peptide variant you are using and ensure its purity and correct concentration.
-
Lcmv Strain and Infection Type: The nature of the Lcmv infection significantly impacts the T-cell response.
-
Acute Infection (e.g., Lcmv Armstrong): A strong, immunodominant GP33-41 specific CD8+ T-cell response is expected at the peak of the primary response (around day 8 post-infection).[1]
-
Chronic Infection (e.g., Lcmv Clone 13): Chronic infection can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1.[3] This results in a functionally impaired CD8+ T-cell response, including reduced cytokine production upon peptide stimulation.[4]
-
Viral Escape Mutations: Particularly in chronic infections, the virus can mutate the GP33-41 epitope, leading to a loss of recognition by specific CD8+ T-cells.[5][6][7][8]
-
-
Experimental Protocol:
-
Timing of Analysis: The peak of the primary CD8+ T-cell response to acute Lcmv infection is typically around day 8.[1] Analyzing at time points too early or too late will result in a lower frequency of responding cells.
-
Cell Viability and Number: Ensure high viability of splenocytes or peripheral blood mononuclear cells (PBMCs) and that a sufficient number of cells are plated for the stimulation assay.
-
Stimulation Conditions: The concentration of the peptide and the duration of the stimulation are key parameters. A typical starting concentration for GP33-41 peptide is 1 µM, with a stimulation period of 5-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining.[1][9]
-
-
Host Factors:
-
Mouse Strain: The GP33-41 epitope is H-2Db restricted, and C57BL/6 mice are the appropriate strain for studying this response.[1]
-
Genetic Knockouts: Mice with genetic deletions in key T-cell signaling or transcription factor pathways (e.g., T-bet and Eomes) will have impaired CD8+ T-cell responses.[10]
-
Q2: My positive control (e.g., another Lcmv epitope like NP396-404) is working, but the GP33-41 response is still low. What should I investigate?
A2: This scenario points towards an issue specific to the GP33-41 epitope itself.
-
Viral Escape: The most likely cause, especially in the context of a chronic infection, is the emergence of viral escape mutations in the GP33-41 epitope.[5][7][8] Sequencing the viral genome from the infected animals can confirm this.
-
Shift in Immunodominance: While GP33-41 is typically immunodominant in an acute Lcmv Armstrong infection, the immunodominance hierarchy can be influenced by factors like the vaccination strategy. For example, an H2O2-inactivated whole-virus vaccine can lead to a response dominated by other epitopes like NP396, with a very weak response to GP33.[11]
-
Peptide Quality: Even if the correct peptide variant is being used, degradation of the peptide stock can lead to a reduced effective concentration. It is advisable to use a fresh, quality-controlled batch of peptide.
Q3: I am using P14 TCR transgenic T-cells, which are specific for GP33-41, but still see a low response. What could be the issue?
A3: While P14 mice provide a high frequency of GP33-41 specific T-cells, a low response can still occur.
-
T-cell Exhaustion: If P14 cells are adoptively transferred into mice that are then chronically infected with Lcmv Clone 13, these cells can become exhausted and hyporesponsive to stimulation.[4]
-
Activation-Induced Cell Death (AICD): Over-stimulation with high concentrations of a high-affinity peptide can sometimes lead to AICD, paradoxically reducing the measurable response. Titrating the peptide concentration is recommended.
-
Suboptimal In Vitro Culture Conditions: Ensure that the culture medium and supplements are optimal for T-cell survival and activation.
Quantitative Data Summary
The following tables summarize expected quantitative data for CD8+ T-cell responses to Lcmv GP33-41 stimulation.
Table 1: Expected Frequency of GP33-41 Specific CD8+ T-cells
| Lcmv Strain | Infection Type | Time Point | Tissue | Expected % of CD8+ T-cells (IFN-γ+) | Reference |
| Armstrong | Acute | Day 8 | Spleen | ~10-40% | [12] |
| Clone 13 | Chronic | > Day 30 | Spleen | Variable, often reduced compared to acute | [4] |
| Armstrong | Memory | > Day 30 | Spleen | ~1-5% | [4] |
Note: These are approximate values and can vary between individual animals and experiments.
Table 2: Comparison of GP33-41 Peptide Variants
| Peptide Variant | Sequence | Key Characteristics | Expected Response | Reference |
| 41C (Native) | KAVYNFATC | Contains Cysteine; prone to dimerization and lower stability. | Lower | [1][2] |
| 41M (Modified) | KAVYNFATM | Cysteine replaced with Methionine; more stable, higher TCR affinity. | Higher/More Robust | [1][2] |
| 41CGI (11-mer) | KAVYNFATCGI | Naturally processed longer variant; different TCR binding kinetics. | Lower than 41M | [1][2] |
Key Experimental Protocols
Protocol 1: In Vitro Stimulation of Splenocytes for Intracellular Cytokine Staining
-
Animal Model: C57BL/6 mice infected intraperitoneally (i.p.) with 2 x 10^5 PFU of Lcmv Armstrong.
-
Sample Collection: Harvest spleens at day 8 post-infection.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes in R10 media (RPMI 1640 supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol).
-
Plating: Plate 2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Peptide Stimulation: Add the GP33-41 peptide (e.g., KAVYNFATM) to a final concentration of 1 µM. Include a "no peptide" negative control and a positive control (e.g., PMA/Ionomycin or another Lcmv peptide like NP396-404).
-
Initial Incubation: Incubate for 1 hour at 37°C and 5% CO2.[1]
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (e.g., at 10 µg/mL), to each well.
-
Second Incubation: Incubate for an additional 4-5 hours at 37°C and 5% CO2.[1]
-
Staining:
-
Wash the cells and perform a surface stain for CD8 and a viability dye.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform an intracellular stain for IFN-γ, TNF-α, and/or IL-2.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD8+ T-cells producing the cytokine(s) of interest.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TCR recognition of the GP33 peptide presented by MHC class I (H-2Db).
Caption: A logical workflow for troubleshooting a low GP33-41 response.
References
- 1. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 2. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and functional analysis of LCMV gp33-41-specific CD8 T cells elicited by multiple peptide immunization in mice revealed the up-regulation of PD-1 expression on antigen-specific CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low CD8 T-Cell Proliferative Potential and High Viral Load Limit the Effectiveness of Therapeutic Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Anomalous Type 17 Response to Viral Infection by CD8+ T Cells Lacking T-bet and Eomesodermin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of CD8+ T Cell Function and Immunodominance Generated with an H2O2-Inactivated Whole-Virus Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lcmv GP33-41 peptide concentration for T-cell proliferation assay
Welcome to the technical support center for optimizing Lcmv GP33-41 peptide concentration in T-cell proliferation assays. This guide provides practical answers to common questions, detailed troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: What is the recommended concentration range for Lcmv GP33-41 peptide to stimulate T-cell proliferation?
A: The optimal concentration for Lcmv GP33-41 peptide typically ranges from 1 µg/mL to 10 µg/mL. However, it is crucial to perform a dose-response experiment for your specific cell type and experimental conditions. A common starting point is to test a range of concentrations such as 0.1, 1, 5, and 10 µg/mL.
Q2: Why am I observing low or no T-cell proliferation in my stimulated wells?
A: Several factors can lead to suboptimal T-cell proliferation. Consider the following troubleshooting steps:
-
Peptide Quality and Handling:
-
Improper Storage: Peptides should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
Incorrect Reconstitution: Ensure the lyophilized peptide is correctly dissolved. For peptides with low aqueous solubility, using a small amount of DMSO before adding aqueous buffer can help.[2][3] Always confirm that the final DMSO concentration in your cell culture is non-toxic (typically ≤ 0.1%).[4]
-
Contamination: Peptides contaminated with endotoxins or trifluoroacetic acid (TFA) from the synthesis process can inhibit cell proliferation or cause erratic results.[1] Use endotoxin-free peptides whenever possible.[1]
-
-
Experimental Conditions:
-
Suboptimal Peptide Concentration: The concentration may be too low to induce a response or so high that it causes activation-induced cell death (AICD). Perform a titration study to find the optimal concentration.
-
Cell Viability and Density: Ensure your starting cell population is healthy and plated at the correct density. A typical density for splenocytes in a 96-well plate is 2 x 10⁵ cells per well.[5]
-
Incubation Time: T-cell proliferation is a slow process. For a primary response, an incubation period of 5-7 days is generally required.[5]
-
Q3: My negative control (unstimulated) wells show high background proliferation. How can I reduce this?
A: High background proliferation can mask the antigen-specific response. Here are common causes and solutions:
-
Serum Batch Variability: Fetal Bovine Serum (FBS) can contain mitogenic factors that stimulate non-specific proliferation. Test different batches of FBS or consider using human serum for human cell assays.
-
Dye-Induced Proliferation: Some proliferation tracking dyes, like CellTrace™, have been reported to increase background T-cell activation.[6] Titrating the dye to the lowest effective concentration is critical.[7][8]
-
Cell Culture Conditions: Over-seeding cells or microbial contamination can lead to non-specific activation. Ensure aseptic techniques and use appropriate cell densities.
Q4: How do I identify and mitigate peptide- or dye-induced cytotoxicity?
A: Both peptides at high concentrations and fluorescent dyes like CFSE can be toxic to cells.[8]
-
Signs of Cytotoxicity: A significant decrease in cell viability (assessed by a viability dye like Propidium Iodide or 7-AAD) in your stimulated wells compared to controls is a clear indicator.[7] With CFSE, over-staining can lead to a visibly yellow cell pellet and subsequent cell loss.[9]
-
Mitigation Strategies:
-
Titrate Peptide Concentration: Determine the highest concentration that does not impact cell viability.
-
Titrate Staining Dye: High concentrations of dyes like CFSE are toxic.[8] Titrate the dye to find the optimal balance between bright staining and minimal cell death.[7][8] Concentrations of 1-5 µM are a good starting point for CFSE.[5]
-
Optimize Staining Time: Reducing the incubation time with the dye can also lower toxicity.[8]
-
Q5: What are the key differences between Lcmv GP33-41 peptide variants?
A: The GP33 epitope has several variants used in research, which can impact T-cell recognition and MHC binding stability.[10][11]
-
KAVYNFATC (Native 9-mer): The original 9-amino acid sequence. The terminal cysteine can form dimers, potentially reducing stability.[10][11]
-
KAVYNFATM (Altered Peptide Ligand, APL): The cysteine is replaced with methionine. This version is often used because it shows increased stability when bound to the MHC class I molecule H-2Db.[10][11]
-
KAVYNFATCGI (11-mer): This longer version may be the naturally processed epitope during an LCMV infection.[10][11]
The choice of peptide can influence the avidity of the T-cell interaction and the functional response.[10] For most in vitro proliferation assays, the KAVYNFATM variant is a stable and reliable choice.
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing your T-cell proliferation assay.
Table 1: Recommended Concentration Ranges for Reagents
| Reagent | Typical Starting Concentration | Recommended Range | Key Consideration |
| Lcmv GP33-41 Peptide | 1 µg/mL | 0.1 - 10 µg/mL | Titration is essential to avoid toxicity and find the optimal response. |
| CFSE Staining Dye | 2.5 µM | 1 - 5 µM | Higher concentrations can be toxic; lower concentrations may not resolve division peaks.[5][8] |
| Cell Plating Density | 2 x 10⁵ cells/well | 1-5 x 10⁵ cells/well (96-well plate) | Cell density affects nutrient availability and cell-to-cell contact. |
| Positive Control (Anti-CD3) | 0.1 µg/mL | 0.1 - 1 µg/mL | Used to confirm that cells are capable of proliferating.[12] |
Experimental Protocols & Visualizations
Protocol: CFSE-Based T-Cell Proliferation Assay
This protocol outlines a standard method for measuring Lcmv GP33-41-specific CD8+ T-cell proliferation from murine splenocytes.
Materials:
-
Single-cell suspension of splenocytes from an LCMV-immunized mouse.
-
Lcmv GP33-41 peptide (e.g., KAVYNFATM).
-
Complete RPMI medium (cRPMI): RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol.
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit).
-
ACK lysis buffer.
-
FACS Buffer (PBS + 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-CD8, anti-CD3) and a viability dye.
Methodology:
-
Isolate Splenocytes: Harvest spleens from mice and prepare a single-cell suspension. Lyse red blood cells using ACK lysis buffer and wash the cells with cRPMI.
-
CFSE Labeling: a. Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed, serum-free PBS.[5] b. Add CFSE to a final concentration of 1-5 µM. Mix immediately.[5] c. Incubate for 10 minutes at 37°C, protected from light.[5] d. Quench the reaction by adding 5 volumes of cold cRPMI.[5] e. Incubate on ice for 5 minutes, then wash cells twice with cRPMI to remove excess dye.[5]
-
Cell Plating and Stimulation: a. Resuspend CFSE-labeled cells at 2 x 10⁶ cells/mL in cRPMI.[5] b. Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well round-bottom plate.[5] c. Prepare peptide dilutions. Add 100 µL of 2X peptide solution to the appropriate wells. d. Set up controls:
- Unstimulated Control: Add 100 µL of cRPMI only.
- Positive Control: Add 100 µL of 2X anti-CD3/CD28 antibodies.
-
Incubation: Culture the plate for 5-7 days at 37°C in a 5% CO₂ incubator.[5]
-
Flow Cytometry Analysis: a. Harvest cells and stain with a viability dye to exclude dead cells. b. Stain with fluorescently-conjugated antibodies to identify the T-cell population of interest (e.g., anti-CD8). c. Acquire data on a flow cytometer. Analyze the CFSE dilution profile within the live, CD8+ T-cell gate.
Diagrams
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Caption: Simplified signaling pathway for T-cell activation by GP33-41 peptide.
Caption: Troubleshooting logic for low T-cell proliferation.
References
- 1. genscript.com [genscript.com]
- 2. neuromics.com [neuromics.com]
- 3. stemcell.com [stemcell.com]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 8. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 12. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Technical Support Center: Lcmv GP33-41 Cellular Assays and Potential TFA Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of trifluoroacetic acid (TFA) on cellular assays utilizing the lymphocytic choriomeningitis virus (LCMV) glycoprotein (B1211001) peptide GP33-41.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic Acid (TFA) and why is it present in my Lcmv GP33-41 peptide?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and during the purification of synthetic peptides like Lcmv GP33-41 via reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] As a result, the lyophilized peptide is often isolated as a TFA salt. The amount of residual TFA can be significant, sometimes constituting 10-45% of the peptide's total weight.[1]
Q2: How can residual TFA interfere with my cellular assays using Lcmv GP33-41?
A2: Residual TFA can significantly impact the accuracy and reproducibility of cellular assays.[2] At certain concentrations, TFA is cytotoxic and can inhibit cell proliferation or induce apoptosis, which could be misinterpreted as a biological effect of the GP33-41 peptide.[1] It can also cause non-specific cellular activation or alter the peptide's secondary structure, potentially affecting its binding to the T-cell receptor (TCR).[3]
Q3: What are the typical levels of TFA in commercial Lcmv GP33-41 peptides?
A3: The TFA content in commercially available synthetic peptides can vary significantly depending on the synthesis and purification methods used by the vendor. While specific data for Lcmv GP33-41 is not always provided, peptides delivered as TFA salts can contain anywhere from 5% to over 30% TFA by weight. It is crucial to check the certificate of analysis provided by the supplier or to quantify the TFA content independently.
Q4: At what concentrations does TFA become toxic to lymphocytes?
A4: The cytotoxic concentration of TFA can vary depending on the specific lymphocyte subset and the duration of the assay. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit the proliferation of certain cell lines, and for sensitive cells, issues might arise even in the low micromolar range.[1] It is highly recommended to determine the toxicity threshold for your specific experimental setup by running a TFA-only control.
Q5: How can I determine if TFA is causing unexpected results in my experiment?
A5: The most effective way to determine if TFA is interfering with your assay is to include a "TFA-only" control. This involves treating cells with the same concentrations of TFA that are present in your peptide stock solution, but without the peptide itself. If you observe similar effects (e.g., decreased cell viability, increased background) in the TFA-only control as in your peptide-treated samples, then TFA interference is a likely culprit.
Q6: What methods can be used to remove TFA from my Lcmv GP33-41 peptide?
A6: Several methods can be employed to remove or reduce TFA content from synthetic peptides. The most common and effective method is repeated lyophilization (freeze-drying) of the peptide from a dilute hydrochloric acid (HCl) solution. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization. Other methods include ion-exchange chromatography. For sensitive cellular assays, it is often recommended to purchase peptides with a guaranteed low TFA content or as an alternative salt form (e.g., acetate).[4]
Troubleshooting Guides
Issue 1: High Background in ELISpot Assay
| Possible Cause | Recommended Solution |
| Residual TFA in the peptide stock | High concentrations of TFA can cause non-specific T-cell activation, leading to an increased number of spots in negative control wells. Troubleshooting Steps: 1. Run a TFA-only control at the same concentration present in your peptide wells. 2. If the background is high in the TFA control, consider TFA removal from your peptide stock or ordering a low-TFA version. 3. Reduce the final concentration of the peptide (and thus TFA) in the assay. |
| Inadequate washing | Insufficient washing can leave residual reagents that contribute to background. Troubleshooting Steps: 1. Ensure thorough washing of the plate after each step, especially after adding the detection antibody and before adding the substrate. 2. Wash both sides of the membrane carefully.[5] |
| Contaminated reagents or cells | Bacterial or fungal contamination can lead to non-specific cytokine production. Troubleshooting Steps: 1. Use sterile techniques throughout the assay. 2. Ensure all media and buffers are sterile and free of endotoxins. 3. Check cell viability before starting the assay. |
| Over-stimulation of cells | Using too high a concentration of the GP33-41 peptide can lead to an excessive number of spots, making individual spots difficult to count. Troubleshooting Steps: 1. Titrate the peptide concentration to find the optimal concentration that gives a clear, specific signal without causing confluent spots. |
Issue 2: Low or No Signal in ELISpot or Intracellular Cytokine Staining (ICS)
| Possible Cause | Recommended Solution |
| TFA-induced cytotoxicity | High concentrations of TFA can be toxic to lymphocytes, leading to a reduced number of viable, responding cells. Troubleshooting Steps: 1. Check the viability of your cells after incubation with the peptide. 2. Run a dose-response of TFA alone to determine its cytotoxic concentration for your cells. 3. Use a lower concentration of the peptide or a TFA-free version. |
| Suboptimal peptide concentration | The concentration of the GP33-41 peptide may be too low to elicit a detectable response. Troubleshooting Steps: 1. Perform a dose-response experiment with a range of peptide concentrations to determine the optimal concentration for stimulation. |
| Poor cell viability | The viability of the peripheral blood mononuclear cells (PBMCs) or isolated T cells may be low before the start of the assay. Troubleshooting Steps: 1. Ensure proper handling and thawing of cryopreserved cells. 2. Check cell viability using a method like trypan blue exclusion before plating. |
| Incorrect assay setup | Errors in the protocol, such as incorrect antibody concentrations or incubation times, can lead to a weak or absent signal. Troubleshooting Steps: 1. Carefully review the protocol and ensure all steps are performed correctly. 2. Titrate all antibodies (capture and detection for ELISpot; fluorescently conjugated antibodies for ICS) to determine their optimal concentrations. |
Quantitative Data Summary
The following table summarizes the potential TFA content in synthetic peptides and its observed effects on various cell types. It is important to note that the specific inhibitory concentrations can vary between cell types and experimental conditions.
| Parameter | Value | Reference |
| Typical TFA content in synthetic peptides | 5% - 45% (by weight) | [1] |
| Inhibitory concentration of TFA on HUVEC cell proliferation | ~0.1 mM | [1] |
| Inhibitory concentration of TFA on Jurkat cell viability | ~5 mM | [1] |
| General cytotoxic effects of TFA on various cell lines | >100 µM | [1] |
| Inhibitory concentration of TFA on PC-12 cell viability | 1-5 mM | [1] |
Experimental Protocols
Protocol 1: TFA Removal from Lcmv GP33-41 Peptide by HCl Exchange
This protocol describes a common method for replacing TFA counter-ions with chloride ions.
-
Dissolve the Peptide: Dissolve the lyophilized Lcmv GP33-41 peptide in sterile, deionized water to a concentration of 1-2 mg/mL.
-
Add HCl: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.
-
Incubate: Let the solution stand at room temperature for 1-5 minutes.
-
Freeze: Flash-freeze the peptide solution in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen sample overnight until all liquid is removed.
-
Repeat: Repeat steps 2-5 at least two more times to ensure complete exchange of TFA for chloride.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in a sterile buffer suitable for your cellular assay (e.g., PBS or cell culture medium).
Protocol 2: ELISpot Assay for IFN-γ Secretion by Lcmv GP33-41 Specific T-cells
This protocol provides a general guideline. Optimization of cell numbers, peptide concentration, and incubation times is recommended.
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C.
-
Prepare Cells and Stimuli:
-
Thaw and rest cryopreserved PBMCs overnight.
-
Prepare a serial dilution of the Lcmv GP33-41 peptide (with or without prior TFA removal).
-
Crucially, prepare a "TFA-only" control at a concentration equivalent to the highest concentration of TFA present in the peptide dilutions.
-
Include a positive control (e.g., PHA or CEF peptide pool) and a negative control (media only).
-
-
Cell Plating and Stimulation:
-
Add 2-5 x 10^5 PBMCs per well.
-
Add the peptide dilutions, TFA-only control, positive control, and negative control to the respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add streptavidin-alkaline phosphatase (or streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then with PBS.
-
-
Spot Development: Add the substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) and incubate until distinct spots appear.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots using an automated ELISpot reader.
Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ in Lcmv GP33-41 Specific CD8+ T-cells
This protocol provides a general workflow. Antibody concentrations and incubation times may require optimization.
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs per well.
-
Add the Lcmv GP33-41 peptide at the desired concentration.
-
Include a "TFA-only" control at a concentration equivalent to that in the peptide-stimulated wells.
-
Include a positive control (e.g., PMA/Ionomycin) and a negative (unstimulated) control.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells.
-
Permeabilize the cells using a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization solution).
-
-
Intracellular Staining:
-
Stain with a fluorescently labeled anti-IFN-γ antibody in permeabilization buffer for 30 minutes at room temperature.
-
-
Washing and Acquisition:
-
Wash the cells twice with permeabilization buffer and once with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis: Analyze the data using flow cytometry analysis software, gating on CD8+ T-cells to determine the percentage of IFN-γ positive cells.
Visualizations
Caption: Troubleshooting workflow for potential TFA interference in cellular assays.
Caption: Simplified TCR signaling pathway upon Lcmv GP33-41 presentation.
References
How to improve the solubility of Lcmv GP33-41 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the solubility of the Lcmv GP33-41 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Lcmv GP33-41 peptide and why is its solubility important?
The Lcmv GP33-41 peptide, with the common amino acid sequences KAVYNFATM or KAVYNFATC, is a well-characterized, H-2Db restricted epitope derived from the glycoprotein (B1211001) of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2][3][4] It is widely used in immunological research to study T-cell responses, particularly the activation of CD8+ cytotoxic T lymphocytes (CTLs).[2][5] Proper solubilization of this peptide is critical for experimental success, as insoluble aggregates can lead to inaccurate concentration determination, reduced biological activity, and inconsistent results in T-cell activation assays.
Q2: What are the main factors influencing the solubility of the Lcmv GP33-41 peptide?
The solubility of the Lcmv GP33-41 peptide is primarily determined by its physicochemical properties:
-
Amino Acid Composition: The sequence KAVYNFATM/C contains a mix of hydrophobic (Val, Ala, Tyr, Phe, Met/Cys) and hydrophilic (Lys, Asn, Thr) residues. The presence of the basic amino acid Lysine (B10760008) (K) gives the peptide a net positive charge at neutral pH.
-
Net Charge: Due to the N-terminal amine and the lysine residue, the Lcmv GP33-41 peptide is considered a basic peptide.[6][7][8] This property is crucial for selecting an appropriate solvent.
-
pH of the Solvent: The solubility of peptides is significantly influenced by the pH of the solution. For basic peptides like Lcmv GP33-41, solubility is generally better in acidic solutions where the amino groups are protonated, leading to greater electrostatic repulsion between peptide molecules.
Q3: I am having trouble dissolving my lyophilized Lcmv GP33-41 peptide. What is the recommended initial solvent?
For a basic peptide like Lcmv GP33-1, the recommended initial solvent is sterile, distilled water.[6][8][9] If solubility in water is limited, a slightly acidic solution, such as 10% acetic acid, can be used to improve dissolution.[6][9]
Q4: My Lcmv GP33-41 peptide is still not dissolving in water or dilute acid. What other solvents can I try?
If the peptide remains insoluble, you can try the following, always starting with a small aliquot of your peptide to test solubility before dissolving the entire sample:[7]
-
Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used to first dissolve the peptide.[10] The resulting solution should then be slowly added dropwise to your aqueous buffer with gentle stirring. Be mindful that the final concentration of DMSO should be kept low (typically <1%) in cell-based assays to avoid cytotoxicity.
-
Sonication: Gentle sonication can help to break up peptide aggregates and enhance dissolution.[7]
-
Warming: Gentle warming (e.g., to 37°C) can also increase the solubility of some peptides.[7] However, prolonged or excessive heating should be avoided to prevent peptide degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or aggregation of the peptide. | 1. Try further gentle vortexing or sonication.[7] 2. Add a small amount of 10% acetic acid to lower the pH.[6] 3. If using an organic solvent like DMSO, ensure the peptide is fully dissolved before slowly adding it to your aqueous buffer. |
| Inconsistent results in T-cell activation assays. | Inaccurate peptide concentration due to incomplete solubilization. | 1. Centrifuge the peptide solution to pellet any undissolved material before use. 2. Perform a solubility test to determine the optimal solvent and concentration for your specific peptide batch. 3. Consider quantifying the peptide concentration after dissolution using a method like UV spectroscopy or amino acid analysis. |
| Peptide precipitates out of solution after dilution in buffer. | The peptide has exceeded its solubility limit in the final buffer. | 1. Prepare a more dilute stock solution of the peptide. 2. Slowly add the peptide stock solution to the buffer while stirring to avoid localized high concentrations. 3. Consider if the pH of your final buffer is compatible with the peptide's charge. For Lcmv GP33-41, a slightly acidic to neutral pH is generally preferable. |
Quantitative Solubility Data
The following table summarizes the known solubility of the Lcmv GP33-41 peptide in various solvents. It is important to note that solubility can vary between different batches of synthesized peptides.
| Solvent | Concentration | Conditions | Reference |
| Water | ≥ 12.5 mg/mL | Requires sonication | [3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 1 mg/mL | - | [10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | For in vivo use | [11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | For in vivo use | [11] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Likely soluble at typical working concentrations (µg/mL to low mg/mL range) | Based on general principles for basic peptides. Empirical testing is recommended. | [6][8] |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Solubility Testing of Lcmv GP33-41 Peptide
This protocol outlines a systematic approach to determine the optimal solvent for the Lcmv GP33-41 peptide.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Initial Test in Water:
-
Weigh a small, known amount of the peptide (e.g., 1 mg).
-
Add a calculated volume of sterile, distilled water to achieve a desired concentration (e.g., 1 mg/mL).
-
Vortex the solution gently for 1-2 minutes.
-
If the peptide does not dissolve, sonicate the vial in a water bath for 5-10 minutes.[7]
-
Visually inspect the solution for any undissolved particles. If clear, the peptide is soluble under these conditions.
-
-
Acidification (if necessary):
-
If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[6] Note the approximate final pH.
-
-
Organic Solvent Test (if necessary):
-
If the peptide remains insoluble, take another small aliquot of the lyophilized peptide.
-
Add a minimal volume of DMSO (e.g., 20-50 µL) and vortex until the peptide is completely dissolved.[10]
-
Slowly add this concentrated stock solution dropwise to your desired aqueous buffer (e.g., PBS) while vortexing to reach the final desired concentration. Observe for any precipitation.
-
-
Documentation: Record the solvent, final concentration, and any necessary treatments (sonication, pH adjustment) that resulted in a clear solution.
Protocol 2: Preparation of Lcmv GP33-41 Peptide for T-Cell Activation Assays
This protocol provides a general method for preparing the Lcmv GP33-41 peptide for use in T-cell stimulation experiments.
-
Reconstitution of Stock Solution:
-
Based on your solubility test, dissolve the lyophilized Lcmv GP33-41 peptide in the appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
If using DMSO, ensure the peptide is fully dissolved before the next step.
-
-
Dilution to Working Concentration:
-
If the stock is in an organic solvent, slowly add the stock solution to your cell culture medium (e.g., RPMI-1640 with 10% FBS) while gently vortexing to achieve the final working concentration for your assay (typically in the range of 1-10 µg/mL).[12]
-
If the stock is in water or a dilute acid, it can be directly diluted in the cell culture medium.
-
-
Sterilization: If necessary, filter the final peptide solution through a 0.22 µm syringe filter before adding it to your cell culture.[13]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Visualizations
Caption: Experimental workflow for a CD8+ T-cell activation assay using the Lcmv GP33-41 peptide.
Caption: Simplified TCR signaling pathway initiated by Lcmv GP33-41 peptide presentation.
References
- 1. LCMV (33–41), GP33 - 1 mg [anaspec.com]
- 2. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H2-Db | LCMV gp 33-41 | KAVYNFATC | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biocat.com [biocat.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Common issues and solutions in Lcmv GP33-41 based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Lymphocytic Choriomeningitis Virus (LCMV) GP33-41 epitope in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the LCMV GP33-41 peptide and why is it used in research?
The LCMV GP33-41 peptide (KAVYNFATM or KAVYNFATC) is an immunodominant epitope from the glycoprotein (B1211001) of the Lymphocytic Choriomeningitis Virus.[1][2] It is presented by the MHC class I molecule H-2Db in C57BL/6 mice and elicits a strong CD8+ T cell response.[1][3] This makes it a valuable tool for studying T cell immunity, including memory, exhaustion, and vaccine responses.[3][4]
Q2: What are the differences between the LCMV Armstrong and Clone 13 strains?
LCMV Armstrong and Clone 13 are two commonly used strains that differ by only two amino acids.[4][5] This small genetic difference results in vastly different infection outcomes, making them a powerful comparative model.[5][6]
| Feature | LCMV Armstrong | LCMV Clone 13 |
| Infection Outcome | Acute, cleared within 8-10 days | Chronic, persistent infection |
| T Cell Response | Robust, functional effector and memory T cells | T cell exhaustion, dysfunctional T cells |
| Viral Load | Rapidly controlled | High and sustained viremia |
| Typical Dose | 2 x 10^5 PFU (intraperitoneal) | 2 x 10^6 PFU (intravenous) |
This table summarizes the key differences between LCMV Armstrong and Clone 13 strains.[4][6][7]
Q3: How should I store and handle the GP33-41 peptide?
Proper storage and handling of the GP33-41 peptide are critical for experimental success.
| Parameter | Recommendation |
| Storage Temperature | -20°C for short-term (1 month), -80°C for long-term (6 months)[1] |
| Form | Lyophilized powder is more stable[8] |
| Reconstitution | Use sterile DMSO or a suitable buffer. Aliquot to avoid multiple freeze-thaw cycles.[8] |
| Stability | The terminal cysteine in the KAVYNFATC sequence can form dimers, potentially affecting stability. The KAVYNFATM variant is often used as a more stable alternative.[9] |
This table provides recommendations for the storage and handling of the GP33-41 peptide.
Troubleshooting Guides
Low/No Tetramer Staining Signal
Issue: I am not detecting a GP33-41 specific CD8+ T cell population using H-2Db/GP33 tetramers.
Possible Causes and Solutions:
-
Low Precursor Frequency: In naive mice, the precursor frequency of GP33-specific CD8+ T cells is very low, estimated to be around 1 in 2 x 10^5 CD8+ T cells.[3] A detectable population will only be present after infection or immunization.
-
Inefficient Infection/Immunization:
-
Verify the titer and infectivity of your LCMV stock.
-
Ensure the correct route of administration and dosage were used for the intended outcome (acute vs. chronic infection).[4]
-
-
Incorrect Tetramer Staining Protocol:
-
Temperature: Staining should be performed at 4°C or on ice to prevent tetramer dissociation and preserve cell surface markers.[10] Some protocols suggest room temperature can increase intensity, but this may affect other markers.[10]
-
Incubation Time: A 30-60 minute incubation is generally recommended.[10][11]
-
Reagent Titration: The optimal concentration of the tetramer and other antibodies should be determined by titration.[10]
-
-
Peptide Instability: The GP33-41 peptide with a terminal cysteine (KAVYNFATC) can be unstable. Consider using the more stable methionine-substituted variant (KAVYNFATM).[9]
-
T Cell Exhaustion (Chronic Infection): In chronic LCMV Clone 13 infection, GP33-specific CD8+ T cells may persist but downregulate their TCRs, leading to reduced tetramer binding.[12][13]
Experimental Workflow: Tetramer Staining
Caption: A generalized workflow for staining cells with MHC class I tetramers.
High Background in ELISpot/ICS Assays
Issue: My negative control wells in an ELISpot or Intracellular Cytokine Staining (ICS) assay show a high number of spots or positive cells.
Possible Causes and Solutions:
-
Non-Specific T Cell Activation:
-
Bystander Activation: While minimal, some bystander activation of non-LCMV specific T cells can occur during acute infection.[14] However, this is generally not significant enough to cause high background.[15]
-
Contaminated Reagents: Ensure all media, sera, and buffers are sterile and endotoxin-free.
-
-
Issues with Cell Preparation:
-
Assay-Specific Problems:
-
Inadequate Washing (ELISpot): Insufficient washing can leave residual cytokines or antibodies, causing background.[17][18]
-
Overdevelopment (ELISpot): Excessive incubation with the substrate can lead to high background.[17]
-
Serum Issues (ELISpot): Some sera may contain heterophilic antibodies that cross-link the capture and detection antibodies.[17]
-
Troubleshooting Logic: High Background in Functional Assays
Caption: A logical flow for troubleshooting high background in functional T cell assays.
Variability in Experimental Results
Issue: I am observing significant variability between mice in the same experimental group.
Possible Causes and Solutions:
-
Natural Biological Variation: There is inherent biological variability in the immune response between individual mice. Pre-bleeding mice to assess baseline T cell populations and viral load before therapeutic interventions can help account for this.[4]
-
Viral Stock and Infection:
-
Peptide Quality and Consistency: Use high-purity (>85%) peptide from a reliable source.[8] Variations in peptide batches can affect T cell stimulation.
-
Assay Performance:
Experimental Protocols
Protocol: Intracellular Cytokine Staining (ICS) for GP33-Specific T Cells
-
Cell Preparation: Prepare a single-cell suspension of splenocytes in complete RPMI medium.
-
Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add GP33-41 peptide (final concentration 1-5 µg/mL).
-
Include a "no peptide" negative control and a positive control (e.g., PMA/Ionomycin or a cell stimulation cocktail).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Staining:
-
Wash cells with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).
-
Stain for surface markers (e.g., anti-CD8, anti-CD44) and a viability dye for 30 minutes at 4°C.
-
Wash cells.
-
Fix and permeabilize cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash cells and resuspend in FACS buffer.
-
Acquire samples on a flow cytometer.
-
Gate on live, singlet, CD8+ lymphocytes and analyze cytokine expression.
-
Signaling Pathway: T Cell Activation via GP33-pMHC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LCMV (33–41), GP33 - 1 mg [eurogentec.com]
- 3. Estimating the Precursor Frequency of Naive Antigen-specific CD8 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interrogating adaptive immunity using LCMV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Lymphocytic Choriomeningitis Virus (LCMV) in Understanding Viral Immunology: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Lymphocytic Choriomeningitis (LCM) | Emory University | Atlanta GA [ehso.emory.edu]
- 8. neuromics.com [neuromics.com]
- 9. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 10. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 11. lubio.ch [lubio.ch]
- 12. rupress.org [rupress.org]
- 13. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Massive Expansion of Antigen-Specific CD8+ T Cells during an Acute Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
Quality control measures for synthetic Lcmv GP33-41 peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and application of synthetic LCMV GP33-41 (KAVYNFATM) peptides. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended purity level for synthetic LCMV GP33-41 peptides for different applications?
The required purity of a synthetic peptide is application-dependent. Impurities can include truncated or deletion sequences, products of side reactions, or residual chemicals from the synthesis process.[1][2] For T-cell based assays, it is crucial to use high-purity peptides to avoid non-specific stimulation or toxicity.
| Application | Recommended Purity | Rationale |
| T-cell Stimulation Assays (e.g., ELISpot, ICS) | >95% | High purity is essential to ensure that the observed T-cell response is specific to the GP33-41 epitope and not due to contaminants.[3] |
| MHC-Tetramer Staining | >95% | Purity is critical for the correct folding and stability of MHC-peptide complexes, ensuring specific detection of antigen-specific T-cells.[4][5] |
| In vivo studies | >98% | The highest purity is required to minimize potential toxicity and off-target effects in living organisms.[6] |
| Preliminary screening assays | >80% | For initial, non-critical screening purposes, a lower purity may be acceptable.[2] |
2. How should I properly store and handle my lyophilized and reconstituted LCMV GP33-41 peptide?
Proper storage is critical to maintain the integrity and stability of the peptide.[7][8]
-
Lyophilized Peptides :
-
Reconstituted Peptides :
-
Solvent : The choice of solvent depends on the peptide's amino acid composition. For the LCMV GP33-41 peptide (KAVYNFATM), which has a mix of hydrophobic and hydrophilic residues, starting with sterile, distilled water is a good first step. If solubility is an issue, a small amount of an organic solvent like DMSO can be used to create a stock solution.[10][11]
-
Storage : Peptide solutions are less stable than the lyophilized powder.[9][12] It is recommended to:
-
3. My LCMV GP33-41 peptide won't dissolve. What should I do?
Solubility issues are a common challenge with synthetic peptides. The solubility of a peptide is determined by its amino acid sequence.[11]
-
Initial Steps :
-
Troubleshooting Solubility :
-
For Hydrophobic Peptides : If the peptide is hydrophobic, like GP33-41, you may need to use an organic solvent.[10][11]
-
Dissolve the peptide in a small amount of dimethyl sulfoxide (B87167) (DMSO).[11]
-
Once fully dissolved, slowly add the aqueous buffer of your choice to the desired concentration.[11] Be aware that some assays can tolerate only low percentages of DMSO (typically 1-5%).[11]
-
-
4. How can I verify the identity and purity of my synthetic LCMV GP33-41 peptide?
Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are the standard methods for peptide quality control.[1][14][15]
-
Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the peptide, thereby verifying its identity.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC (RP-HPLC), is the primary method for determining the purity of a peptide sample.[2][6][17] The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[6]
Troubleshooting Guides
Issue 1: Low or No T-Cell Activation in ELISpot or Intracellular Cytokine Staining (ICS) Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure the peptide was stored correctly (lyophilized at -20°C/-80°C, aliquoted in solution).[8][9] - Avoid repeated freeze-thaw cycles of peptide stocks.[7] |
| Incorrect Peptide Concentration | - Titrate the peptide concentration. A typical starting concentration for T-cell stimulation is 1-10 µg/mL.[18][19] |
| Suboptimal Cell Viability | - Check cell viability before and after the assay. Poor viability can result from issues with cell isolation or culture conditions.[20] |
| Insufficient Stimulation Time | - The standard incubation time for peptide stimulation is 6-16 hours.[21] This may need to be optimized for your specific experimental setup. |
| Problem with Antigen Presenting Cells (APCs) | - Ensure a sufficient number of healthy APCs are present to present the peptide to T-cells.[22][23] |
Issue 2: High Background in ELISpot or ICS Assays
| Possible Cause | Troubleshooting Step |
| Peptide Contamination | - Use highly purified peptide (>95%) to avoid non-specific stimulation from contaminants.[1] - Consider endotoxin (B1171834) testing for the peptide, as endotoxins can cause non-specific immune activation. |
| Cell Culture Contamination | - Ensure sterile technique throughout the assay. Check for microbial contamination in cell cultures. |
| Over-stimulation of Cells | - Reduce the peptide concentration. - Decrease the cell density per well. |
| Non-specific Antibody Binding | - Ensure proper blocking steps are included in the protocol. - Titrate primary and secondary antibodies to determine the optimal concentration. |
Issue 3: Poor Staining with MHC-Tetramers
| Possible Cause | Troubleshooting Step |
| Incorrect Tetramer Folding | - This can be due to low peptide purity. Ensure the peptide used for tetramer synthesis is of high purity (>95%).[4] |
| Low Affinity of T-Cell Receptor (TCR) | - Some T-cell populations may have low-affinity TCRs. Staining at lower temperatures (e.g., 4°C) can sometimes improve the signal.[24] |
| Tetramer Degradation | - Store tetramers protected from light at 4°C. Avoid freezing. |
| Low Frequency of Antigen-Specific T-Cells | - The frequency of GP33-41 specific T-cells may be low. Increase the number of cells stained. |
Experimental Protocols
Mass Spectrometry (MS) Analysis for Peptide Identity
-
Sample Preparation : Dissolve a small amount of the lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid.
-
Analysis : Introduce the sample into the mass spectrometer (e.g., MALDI-TOF or LC-MS).[14][15]
-
Data Interpretation : Compare the observed molecular weight with the theoretical molecular weight of the LCMV GP33-41 peptide (KAVYNFATM), which is approximately 1044.25 Da.[25]
HPLC Analysis for Peptide Purity
-
Sample Preparation : Dissolve the peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water or acetonitrile.[6]
-
Chromatography :
-
Data Analysis : Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.[6]
Peptide Solubility Testing
-
Initial Test : Attempt to dissolve a small, known amount of the peptide in sterile, distilled water.[10]
-
Sonication : If the peptide does not dissolve, sonicate the solution for a few minutes.[7][13]
-
Organic Solvents : If the peptide remains insoluble, try dissolving it in a small volume of DMSO. Once dissolved, slowly add the desired aqueous buffer.[11]
-
pH Adjustment : For some peptides, adjusting the pH can improve solubility.[11] Given the GP33-41 sequence, this is less likely to be the primary solution.
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Stimulation :
-
Culture peripheral blood mononuclear cells (PBMCs) or splenocytes with the LCMV GP33-41 peptide (typically 1-10 µg/mL) for 6-16 hours.[21]
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture to allow cytokines to accumulate intracellularly.[21][26]
-
-
Surface Staining : Stain the cells with antibodies against surface markers (e.g., CD3, CD8) to identify the T-cell populations of interest.[20][26]
-
Fixation and Permeabilization : Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) and then permeabilize them with a saponin-based buffer.[20][26][27]
-
Intracellular Staining : Stain the permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α).[20][26]
-
Flow Cytometry Analysis : Acquire the stained cells on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing T-cells.[20]
IFN-γ ELISpot Assay Protocol
-
Plate Coating : Coat an ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.[22]
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI-1640 with 10% FBS).
-
Cell Plating and Stimulation :
-
Detection :
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase).[22]
-
-
Spot Development : Add a substrate that will form a colored precipitate where IFN-γ was secreted.
-
Analysis : Count the number of spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Visualizations
Caption: A general workflow for the quality control of synthetic LCMV GP33-41 peptides.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. viraxbiolabs.com [viraxbiolabs.com]
- 4. MHC Peptide Tetramer Production - Creative Peptides [creative-peptides.com]
- 5. MHC Tetramer Staining for T-Cell Analysis - Creative BioMart [mhc.creativebiomart.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Synthesis Knowledge Base [peptide2.com]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Applications of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Ex vivo IFN-γ ELISpot assay [bio-protocol.org]
- 19. stemcell.com [stemcell.com]
- 20. Intracellular Cytokine Staining Protocol [anilocus.com]
- 21. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. More tricks with tetramers: a practical guide to staining T cells with peptide-MHC multimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. genscript.com [genscript.com]
- 26. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
Validating the Specificity of Lcmv GP33-41 T-cell Responses: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise identification and functional validation of antigen-specific T-cell responses is paramount. The lymphocytic choriomeningitis virus (LCMV) glycoprotein (B1211001) peptide 33-41 (GP33-41) is a well-established immunodominant epitope used in murine models to study CD8+ T-cell immunity. This guide provides a comparative analysis of the primary methods used to validate the specificity of T-cell responses to LCMV GP33-41, supported by experimental data and detailed protocols.
This guide will delve into three principal techniques: MHC-I Tetramer Staining, Intracellular Cytokine Staining (ICS), and the Enzyme-Linked Immunospot (ELISpot) assay. Each method offers unique advantages and limitations in quantifying and characterizing the GP33-41-specific T-cell population.
Comparative Analysis of Validation Methods
The choice of assay depends on the specific question being addressed. Tetramer staining provides a direct enumeration of antigen-specific T-cells, while ICS and ELISpot assays offer functional readouts based on cytokine production.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Quantitative Readout |
| MHC-I Tetramer Staining | Fluorochrome-labeled MHC-I molecules complexed with the GP33-41 peptide bind to specific T-cell receptors (TCRs). | Frequency and phenotype of GP33-41 specific CD8+ T-cells. | High specificity; allows for phenotypic analysis of responding cells via co-staining; directly quantifies T-cells.[1][2][3] | Does not provide functional information; tetramers can sometimes bind non-specifically.[4] | Percentage of tetramer-positive cells within the CD8+ T-cell population.[1][2][3][5] |
| Intracellular Cytokine Staining (ICS) | Following in vitro stimulation with GP33-41 peptide, T-cells are fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α). | Frequency and phenotype of functional, cytokine-producing GP33-41 specific T-cells. | Provides functional data at the single-cell level; allows for poly-functionality analysis (multiple cytokines per cell).[6] | Requires in vitro stimulation which may alter the T-cell phenotype; lower sensitivity than ELISpot for detecting low-frequency responses.[7][8] | Percentage of IFN-γ-positive cells within the CD8+ T-cell population.[5][6] |
| ELISpot Assay | Captures cytokines secreted by individual T-cells onto a membrane pre-coated with a capture antibody following GP33-41 peptide stimulation. Each spot represents a cytokine-secreting cell. | Frequency of cytokine-secreting GP33-41 specific T-cells. | Highly sensitive for detecting low-frequency responses; relatively high throughput.[7][8][9] | Provides limited information on the phenotype of the secreting cells; does not quantify the amount of cytokine per cell. | Spot-Forming Cells (SFCs) per million input cells.[10] |
Experimental Workflows
To visualize the procedural steps of each validation method, the following diagrams illustrate the key stages from sample preparation to data acquisition.
Detailed Experimental Protocols
MHC-I Tetramer Staining Protocol
This protocol is adapted from studies characterizing LCMV-specific CD8+ T-cell responses.[1][5]
Materials:
-
Single-cell suspension of splenocytes or PBMCs from LCMV-infected mice.
-
PE-conjugated H-2Db/GP33-41 (KAVYNFATC) tetramer.
-
Fluorochrome-conjugated antibodies against CD8 (e.g., FITC-CD8a) and other surface markers of interest (e.g., CD44, CD62L).
-
FACS buffer (PBS with 2% FCS and 0.05% sodium azide).
-
Fixable viability dye.
Procedure:
-
Prepare a single-cell suspension from the spleen or isolate PBMCs.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1 x 10^7 cells/mL.
-
Stain with the fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Wash the cells and resuspend in 50 µL of FACS buffer.
-
Add the GP33-41 tetramer at a predetermined optimal concentration.
-
Incubate for 15-30 minutes at 37°C in the dark.[5]
-
Add the antibodies for surface markers (e.g., anti-CD8, anti-CD44).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on live, singlet, CD8+ lymphocytes and then quantifying the percentage of tetramer-positive cells.[1]
Intracellular Cytokine Staining (ICS) Protocol
This protocol is a generalized procedure for detecting intracellular IFN-γ production.[6][11][12]
Materials:
-
Single-cell suspension of splenocytes or PBMCs.
-
Complete RPMI medium.
-
GP33-41 peptide (KAVYNFATC).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD8, CD44).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated anti-IFN-γ antibody.
-
FACS buffer.
Procedure:
-
Prepare a single-cell suspension and resuspend in complete RPMI medium.
-
Plate 1-2 x 10^6 cells per well in a 96-well plate.
-
Stimulate the cells with GP33-41 peptide (typically 1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor for the final 4-5 hours of incubation.[12]
-
Wash the cells with FACS buffer.
-
Stain for surface markers for 20-30 minutes at 4°C.
-
Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain with the anti-IFN-γ antibody for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire and analyze the data by gating on live, singlet, CD8+ lymphocytes and then quantifying the percentage of IFN-γ-positive cells.[6]
ELISpot Assay Protocol
This protocol outlines the general steps for an IFN-γ ELISpot assay.[9]
Materials:
-
96-well ELISpot plate pre-coated with anti-IFN-γ capture antibody.
-
Single-cell suspension of splenocytes or PBMCs.
-
Complete RPMI medium.
-
GP33-41 peptide.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
Procedure:
-
Prepare the ELISpot plate by washing and blocking according to the manufacturer's instructions.
-
Prepare a single-cell suspension.
-
Add cells to the ELISpot plate at a desired density (e.g., 2-5 x 10^5 cells/well).
-
Add the GP33-41 peptide to the appropriate wells. Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Monitor spot development.
-
Stop the reaction by washing with distilled water once spots are of the desired size and intensity.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.
-
Express the results as Spot-Forming Cells (SFCs) per million input cells after subtracting the background (negative control) spots.
References
- 1. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 2. rupress.org [rupress.org]
- 3. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus [frontiersin.org]
- 6. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lymphocytic Choriomeningitis Virus Infection Yields Overlapping CD4+ and CD8+ T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
Unraveling the Immunodominance of LCMV: A Comparative Analysis of GP33-41 and Other Key Epitopes
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell responses to viral epitopes is paramount for designing effective vaccines and immunotherapies. In the landscape of viral immunology, the Lymphocytic Choriomeningitis Virus (LCMV) model has been instrumental. This guide provides a detailed comparison of the immunogenicity of the well-characterized LCMV glycoprotein (B1211001) epitope GP33-41 against other prominent LCMV epitopes, supported by experimental data and detailed methodologies.
The CD8+ T-cell response to LCMV infection in C57BL/6 mice is marked by a distinct immunodominance hierarchy, with a few epitopes eliciting the majority of the response. Among these, GP33-41 (KAVYNFATC), derived from the viral glycoprotein, is one of the most extensively studied. However, to fully appreciate its immunological characteristics, a direct comparison with other key epitopes, such as the nucleoprotein-derived NP396-404 (FQPQNGQFI) and another glycoprotein epitope, GP276-286 (SGVENPGGYCL), is essential.
Quantitative Comparison of Immunogenicity
The immunodominance of LCMV epitopes is a multifactorial phenomenon influenced by factors including the abundance of the source protein, the efficiency of antigen processing and presentation, the affinity of the peptide for MHC class I molecules, and the precursor frequency of T-cells recognizing the peptide-MHC complex. The following table summarizes key quantitative data comparing the immunogenicity of GP33-41, NP396-404, and GP276-286.
| Epitope | Sequence | Source Protein | MHC Restriction | Peak CD8+ T-Cell Response (% of total CD8+ T-cells) | MHC Class I Binding Affinity (IC50 nM) |
| GP33-41 | KAVYNFATC | Glycoprotein (GP) | H-2Db | ~10-30% | ~5 |
| NP396-404 | FQPQNGQFI | Nucleoprotein (NP) | H-2Db | ~10-30% | ~5 |
| GP276-286 | SGVENPGGYCL | Glycoprotein (GP) | H-2Db | ~5-15% | ~50 |
Note: The peak CD8+ T-cell response is typically observed around day 8 post-infection with LCMV Armstrong strain. The percentages can vary between individual studies.
During an acute LCMV infection, both GP33-41 and NP396-404 are considered immunodominant epitopes, each capable of eliciting a robust CD8+ T-cell response that can constitute up to 30% of the total circulating CD8+ T-cell population at the peak of the primary response.[1][2] In contrast, the response to GP276-286 is typically subdominant, accounting for a smaller, yet significant, fraction of the total response.[2][3] Interestingly, while both GP33-41 and NP396-404 exhibit high affinity for the H-2Db molecule, GP276-286 has a demonstrably lower binding affinity, which likely contributes to its subdominant status.[1]
Experimental Protocols
Accurate assessment of epitope immunogenicity relies on standardized and reproducible experimental procedures. Below are detailed methodologies for three key assays used to quantify LCMV-specific T-cell responses.
MHC Class I Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice.
-
Staining:
-
Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Add the appropriate MHC class I tetramer (e.g., H-2Db-GP33-PE) at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Add fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) and incubate for a further 20-30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
-
Analysis: Gate on CD8+ lymphocytes and determine the percentage of tetramer-positive cells.
References
- 1. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epitope Specificity and Relative Clonal Abundance Do Not Affect CD8 Differentiation Patterns during Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
Unraveling Immunodominance: A Comparative Analysis of LCMV Epitopes GP33-41 and NP396-404 in C57BL/6 Mice
A comprehensive guide for researchers on the two principal immunodominant CD8+ T cell epitopes in the murine lymphocytic choriomeningitis virus infection model, detailing their response kinetics, underlying mechanisms, and the experimental methodologies for their assessment.
In the landscape of viral immunology, the C57BL/6 mouse model of lymphocytic choriomeningitis virus (LCMV) infection stands as a cornerstone for dissecting the intricacies of T cell-mediated immunity. Within this model, the CD8+ T cell response is sharply focused on a handful of immunodominant epitopes, among which the glycoprotein-derived GP33-41 and the nucleoprotein-derived NP396-404 are paramount.[1][2][3][4] This guide provides a detailed comparison of these two critical epitopes, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in their study of T cell immunodominance.
Comparative Analysis of T Cell Responses
The magnitude of the CD8+ T cell response to GP33-41 and NP396-404 is a key area of investigation. Both are considered major epitopes, consistently eliciting robust and readily detectable T cell responses following LCMV infection in C57BL/6 mice.[1][2] While both are immunodominant, their precise ranking in the immunodominance hierarchy can fluctuate depending on the specific strain of LCMV and the time point of analysis post-infection.
Several factors are believed to contribute to the immunodominance of these epitopes, including their high affinity for the H-2Db MHC class I molecule, efficient processing and presentation by antigen-presenting cells (APCs), and the precursor frequency of naive T cells capable of recognizing these peptide-MHC complexes.[2][3]
Quantitative T Cell Response Data
The following tables summarize representative quantitative data on the CD8+ T cell responses to GP33-41 and NP396-404, as measured by intracellular cytokine staining (ICS) for interferon-gamma (IFN-γ) and MHC class I tetramer staining.
Table 1: Percentage of IFN-γ+ CD8+ T Cells in Spleen 8 Days Post-LCMV Armstrong Infection
| Epitope | Mean % of CD8+ T Cells | Standard Deviation | Reference |
| GP33-41 | 15.2 | ± 2.5 | [5] |
| NP396-404 | 18.9 | ± 3.1 | [5] |
Table 2: Absolute Number of Tetramer+ CD8+ T Cells in Spleen 8 Days Post-LCMV Armstrong Infection
| Epitope | Mean Number of Cells (x 10^5) | Standard Deviation | Reference |
| GP33-41 | 8.5 | ± 1.7 | [6] |
| NP396-404 | 12.3 | ± 2.4 | [6] |
Note: The GP33-41 peptide can also stimulate H-2Kb-restricted GP34-specific CD8+ T cells, which may lead to a higher apparent frequency in some assays.[5]
Experimental Protocols
Accurate quantification of epitope-specific T cell responses is fundamental to immunodominance studies. Below are detailed protocols for the two most common techniques: intracellular cytokine staining and MHC class I tetramer staining.
Intracellular Cytokine Staining (ICS)
This method quantifies the frequency of T cells that produce a specific cytokine, typically IFN-γ, upon stimulation with their cognate peptide.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or other lymphoid tissues of LCMV-infected C57BL/6 mice.
-
Peptide Stimulation: Incubate 1-2 x 106 cells in a 96-well plate with the GP33-41 or NP396-404 peptide (typically at a concentration of 1-10 µg/mL) for 5-6 hours at 37°C. Include a protein transport inhibitor, such as Brefeldin A or Monensin, to trap cytokines intracellularly.[7][8]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T cell population.[7]
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 2-4% paraformaldehyde) to preserve cell morphology and then permeabilize the cell membrane with a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).[8][9]
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against the cytokine of interest (e.g., anti-IFN-γ).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are positive for the specific cytokine.
MHC Class I Tetramer Staining
This technique directly visualizes and quantifies T cells based on the specificity of their T cell receptor (TCR) for a particular peptide-MHC complex.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue.
-
Tetramer Staining: Incubate 1-2 x 106 cells with the fluorescently labeled H-2Db tetramer complexed with either the GP33-41 or NP396-404 peptide. The staining is typically performed at 4°C or room temperature for 30-60 minutes.[1][10][11]
-
Surface Staining: Co-stain the cells with fluorescently labeled antibodies against surface markers like CD8, CD44, and a viability dye to exclude dead cells.
-
Washing: Wash the cells to remove unbound tetramers and antibodies.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. The tetramer-positive cells will appear as a distinct population within the CD8+ T cell gate.
Visualizing Experimental and Conceptual Frameworks
To further clarify the methodologies and the underlying principles of immunodominance, the following diagrams are provided.
Caption: Workflow for Intracellular Cytokine Staining.
Caption: Workflow for MHC Class I Tetramer Staining.
Caption: Key determinants of immunodominance.
References
- 1. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Cytokine Staining Protocol [anilocus.com]
- 9. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 11. lubio.ch [lubio.ch]
Assessing the Reproducibility of Immune Responses to LCMV gp33-41: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide gp33-41 (KAVYNFATC) is a cornerstone immunodominant epitope for studying CD8+ T-cell responses in C57BL/6 mice. Its ability to elicit robust and well-characterized immune responses has made it an invaluable tool in vaccine development, cancer immunotherapy, and fundamental immunology research. However, the inherent variability of biological systems necessitates a thorough understanding of the reproducibility of these responses. This guide provides a comparative assessment of the immune responses induced by LCMV gp33-41 against a common alternative, the LCMV nucleoprotein-derived peptide NP396-404 (FQPQNGQFI), supported by experimental data and detailed protocols.
Comparative Analysis of T-Cell Responses: gp33-41 vs. NP396-404
The magnitude of the CD8+ T-cell response to viral epitopes can vary depending on factors such as the immunodominance hierarchy, the specific viral strain, and the time point of analysis post-infection. Both gp33-41 and NP396-404 are immunodominant epitopes in C57BL/6 mice infected with the Armstrong strain of LCMV, but their relative dominance can shift, particularly in chronic infections.
Table 1: Comparison of CD8+ T-Cell Responses to LCMV gp33-41 and NP396-404
| Parameter | LCMV gp33-41 | LCMV NP396-404 | Key Considerations |
| Immunodominance (Acute Infection) | Dominant | Dominant | Both epitopes elicit strong responses, with their relative hierarchy being a reproducible feature in acute LCMV Armstrong infection.[1] |
| Frequency of IFN-γ+ CD8+ T-cells (ICS) - Day 8 post-infection | ~5-15% of total CD8+ T-cells | ~8-20% of total CD8+ T-cells | NP396-404 often shows a slightly higher or comparable frequency of responding cells in the acute phase.[2][3] |
| Tetramer+ CD8+ T-cells - Day 8 post-infection | ~10-25% of total CD8+ T-cells | ~15-30% of total CD8+ T-cells | Tetramer staining often reveals a larger population of specific T-cells than functional assays like ICS.[4][5] |
| Reproducibility (Inter-assay CV for ELISpot) | 15-30% | 15-30% | The coefficient of variation (CV) for ELISpot assays is generally acceptable within this range for responses over 30 Spot-Forming Units (SFU) per well.[6] |
| Response in Chronic Infection (e.g., LCMV Clone 13) | Response can be maintained but may become exhausted. | Response is often more severely exhausted and can be deleted over time. | The immunodominance hierarchy is altered in chronic infections, with a preferential loss of the NP396-404 response.[1] |
Experimental Protocols
Detailed and standardized protocols are critical for ensuring the reproducibility of immunological assays. Below are methodologies for three key experiments used to quantify T-cell responses.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay measures the production of intracellular cytokines, such as IFN-γ, by antigen-specific T-cells at a single-cell level.
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
LCMV gp33-41 and NP396-404 peptides (1 mg/mL stock)
-
Brefeldin A (Golgi transport inhibitor)
-
Anti-CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against mouse CD8, CD44
-
Fluorochrome-conjugated antibody against mouse IFN-γ
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Prepare single-cell suspensions of splenocytes from immunized or infected mice.
-
Resuspend cells at 1-2 x 10^7 cells/mL in complete RPMI-1640.
-
Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Stimulate cells with the respective peptide (final concentration of 1 µg/mL) for 5-6 hours at 37°C. Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A for the final 4-5 hours of incubation.
-
Harvest cells and wash with FACS buffer.
-
Perform surface staining by incubating cells with Fc block followed by anti-CD8 and anti-CD44 antibodies for 30 minutes at 4°C.
-
Wash cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining by incubating cells with anti-IFN-γ antibody for 30 minutes at 4°C.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of IFN-γ+ cells within the CD8+ T-cell population.[4][7][8]
ELISpot Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.
Materials:
-
96-well PVDF membrane plates pre-coated with anti-mouse IFN-γ antibody
-
Complete RPMI-1640 medium
-
LCMV gp33-41 and NP396-404 peptides
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP)
-
BCIP/NBT substrate
-
Fetal Bovine Serum (FBS)
Procedure:
-
Activate the ELISpot plate by washing with sterile PBS.
-
Block the plate with complete RPMI-1640 medium for at least 30 minutes at 37°C.
-
Prepare single-cell suspensions of splenocytes.
-
Add cells to the wells in duplicate or triplicate at a starting concentration of 2.5 x 10^5 cells/well. Perform serial dilutions as needed.
-
Add peptides to the corresponding wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Wash the plate with PBS and then with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add Streptavidin-AP and incubate for 1 hour at room temperature.
-
Wash the plate with PBST and then PBS.
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader.
MHC Class I Tetramer Staining
MHC tetramers are complexes of four MHC molecules bound to a specific peptide, which can be used to directly visualize and quantify antigen-specific T-cells.
Materials:
-
Fluorochrome-conjugated MHC class I tetramers for gp33-41 and NP396-404
-
FACS buffer
-
Anti-CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against mouse CD8, CD44, and a viability dye.
Procedure:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer.
-
Add the MHC tetramer at the predetermined optimal concentration and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with FACS buffer.
-
Perform surface staining with Fc block, followed by anti-CD8, anti-CD44, and a viability dye for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer and analyze the percentage of tetramer-positive cells within the live, CD8+ T-cell population.[5]
Visualizing the Immune Response: Pathways and Workflows
Understanding the underlying biological processes is crucial for interpreting experimental data. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
References
- 1. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical Role for Alpha/Beta and Gamma Interferons in Persistence of Lymphocytic Choriomeningitis Virus by Clonal Exhaustion of Cytotoxic T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Lcmv GP33-41: A Performance Guide for Use as a Positive Control in Viral Immunology Assays
In the landscape of viral immunology, the use of well-characterized positive controls is paramount for the validation and interpretation of experimental results. The lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide GP33-41 (KAVYNFATC) has long been a staple as a positive control, particularly for assays investigating CD8+ T-cell responses in the C57BL/6 mouse model. This guide provides a comprehensive comparison of Lcmv GP33-41 with other viral peptide alternatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their assay designs.
Performance Comparison of Viral Peptides
The efficacy of a positive control is determined by its ability to consistently elicit a robust and measurable response. Lcmv GP33-41 is an immunodominant H-2Db restricted epitope, meaning it is one of the primary targets of the CD8+ T-cell response during an LCMV infection in C57BL/6 mice.[1] Its performance is often compared to other immunodominant epitopes from the same virus, such as nucleoprotein NP396-404 and glycoprotein (B1211001) GP276-286.
Several studies have quantified the immunodominance hierarchy of these LCMV-derived peptides. Following an acute LCMV infection, GP33-41 and NP396-404 typically induce the most robust CD8+ T-cell responses, while the response to GP276-286 is subdominant.[2][3] This hierarchy is reflected in the number of responding T-cells detected in various assays.
Table 1: Comparison of CD8+ T-Cell Responses to LCMV Epitopes
| Peptide | MHC Restriction | Assay Type | Readout | Response Magnitude (Example Data) | Reference |
| Lcmv GP33-41 | H-2Db | ICS | % of IFN-γ+ of CD8+ T-cells | ~15-30% | [2][4] |
| Lcmv NP396-404 | H-2Db | ICS | % of IFN-γ+ of CD8+ T-cells | ~15-30% | [2][4] |
| Lcmv GP276-286 | H-2Db | ICS | % of IFN-γ+ of CD8+ T-cells | ~5-10% | [3] |
| Lcmv GP34-41 | H-2Kb | ICS | % of IFN-γ+ of CD8+ T-cells | ~10-20% | [4] |
Note: The magnitude of the response can vary depending on the specific experimental conditions, including the strain of LCMV used for infection and the timing of the analysis.
The choice of peptide can also be influenced by its binding affinity to the Major Histocompatibility Complex (MHC) molecule, which is a critical factor for T-cell recognition.
Table 2: MHC Class I Binding Affinity of LCMV Peptides
| Peptide | Sequence | MHC Allele | IC50 (nM) | Interpretation | Reference |
| Lcmv GP33-41 (41C) | KAVYNFATC | H-2Db | 22 | High Affinity | [4] |
| Lcmv GP33-41 (41M) | KAVYNFATM | H-2Db | 21 | High Affinity | [5] |
| Lcmv NP396-404 | FQPQNGQFI | H-2Db | 70 | Intermediate Affinity | [4] |
| Lcmv GP276-286 | SGVENPGGYCL | H-2Db | 11,453 | Low Affinity | [4] |
| Lcmv GP34-41 | AVYNFATC | H-2Kb | 177 | Intermediate Affinity | [4] |
IC50 values represent the concentration of peptide required to inhibit the binding of a standard radiolabeled peptide by 50%. Lower IC50 values indicate higher binding affinity.
A methionine-substituted version of GP33-41 (KAVYNFATM), often referred to as GP33 C9M, has been shown to have a similar high affinity for H-2Db and is frequently used due to its increased stability.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for common viral immunology assays where Lcmv GP33-41 is used as a positive control.
Intracellular Cytokine Staining (ICS) Protocol
This assay measures the production of intracellular cytokines by T-cells following stimulation.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected or peptide-immunized mice.
-
Stimulation: Plate 1-2 x 10^6 cells per well in a 96-well plate. Stimulate the cells with Lcmv GP33-41 peptide (or other control peptides) at a final concentration of 1-10 µg/mL for 1 hour at 37°C. Include a negative control (no peptide) and a positive mitogen control (e.g., PMA/Ionomycin).
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A, and incubate for an additional 4-5 hours at 37°C.[1]
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD8, CD44) with fluorescently labeled antibodies.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of cytokine-positive cells within the CD8+ T-cell population.
ELISpot Assay Protocol
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Cell Plating: Prepare a single-cell suspension and plate the cells at a desired density (e.g., 2-5 x 10^5 cells/well).
-
Stimulation: Add the Lcmv GP33-41 peptide (1-10 µg/mL) to the wells. Include negative and positive controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 18-24 hours.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Substrate Addition: Add a substrate that will form a precipitating spot upon enzymatic reaction.
-
Spot Development and Analysis: Stop the reaction and allow the plate to dry. Count the number of spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.
Tetramer Staining Protocol
MHC tetramers are reagents that can directly stain antigen-specific T-cells.
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes.
-
Tetramer Staining: Incubate the cells with a fluorescently labeled H-2Db/GP33-41 tetramer at 37°C for 15 minutes.[6] The optimal concentration of the tetramer should be determined by titration.
-
Surface Staining: Add fluorescently labeled antibodies against surface markers such as CD8 and CD44 and incubate at 4°C for 20-30 minutes.
-
Washing: Wash the cells to remove unbound tetramers and antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of tetramer-positive cells within the CD8+ T-cell population.
Visualizing the Mechanisms and Workflows
Diagrams can provide a clear and concise understanding of complex biological processes and experimental procedures.
T-Cell Activation by a Viral Epitope
The recognition of a viral peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) is the critical first step in CD8+ T-cell activation.
Caption: T-cell activation pathway initiated by GP33-41.
Experimental Workflow for Intracellular Cytokine Staining (ICS)
The following diagram outlines the key steps involved in an ICS experiment.
Caption: Workflow for Intracellular Cytokine Staining.
Logical Relationship of Positive Controls
The selection of a positive control should be based on the specific research question and experimental setup.
Caption: Logic for selecting a positive control.
Conclusion
Lcmv GP33-41 remains a robust and reliable positive control for a variety of viral immunology assays due to its high immunogenicity and well-defined characteristics. Its performance is comparable to other dominant LCMV epitopes like NP396-404, and its selection over other alternatives may depend on the specific context of the experiment, such as the desire to study responses to a glycoprotein versus a nucleoprotein. The provided data, protocols, and diagrams serve as a guide for researchers to effectively utilize Lcmv GP33-41 and other viral peptides to ensure the validity and reproducibility of their immunological studies.
References
- 1. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 2. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epitope Specificity and Relative Clonal Abundance Do Not Affect CD8 Differentiation Patterns during Lymphocytic Choriomeningitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Selection of a Lymphocytic Choriomeningitis Virus Variant That Affects Recognition of the GP33-43 Epitope by H-2Db but Not H-2Kb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
Investigating T-cell Cross-Reactivity with LCMV gp33-41 Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-cell cross-reactivity with variants of the lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide gp33-41. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the design and interpretation of immunological studies.
Introduction
The LCMV gp33-41 epitope (KAVYNFATC) is a well-characterized, immunodominant H-2Db-restricted epitope crucial for the CD8+ cytotoxic T lymphocyte (CTL) response in C57BL/6 mice.[1] Viral escape mutations within this epitope can significantly impact T-cell recognition and immune control.[2][3] Understanding the nuances of T-cell cross-reactivity with these variants is critical for vaccine development and for dissecting the mechanisms of viral immune evasion. This guide compares the effects of various gp33-41 peptide variants on T-cell activation and function.
Data Presentation: Comparison of Lcmv GP33-41 Variants
The following tables summarize quantitative data on the impact of mutations and modifications to the gp33-41 peptide on MHC-I binding and T-cell responses.
Table 1: MHC-I Binding Affinity of gp33-41 Variant Peptides
| Peptide Variant | Sequence | MHC-I Molecule | 50% Inhibitory Concentration (IC50) in nM | Finding |
| Wild-Type (9-mer) | KAVYNFATC | H-2Db | 395 | Intermediate affinity binding.[4] |
| V35A Mutant (9-mer) | KAAYNFATM | H-2Db | 329 | The V-to-A substitution did not drastically change the binding affinity in the 9-mer context with a C-terminal Methionine.[4] |
| V35A Mutant (11-mer) | KAAYNFATCGI | H-2Db | 17,089 | The V-to-A substitution severely impaired peptide binding to Db in the context of the 11-mer peptide.[4] |
| 41C to 41M substitution | KAVYNFATM | H-2Db | Not specified, but noted to have increased MHC class I binding compared to 41C. | The Methionine substitution at position 41 increases peptide stability in the MHC.[5][6] |
Table 2: T-Cell Responses to gp33-41 Variant Viruses
| Virus Variant | T-Cell Response Metric | Result | Conclusion |
| CL13 GP34A->T | % of gp33-41 tetramer positive CD8+ T cells | Reduced compared to CL13 WT.[2][7] | The GP34A->T mutation leads to escape from the CTL response against gp33-41.[2] |
| CL13 GP35V->A | % of gp33-41 tetramer positive CD8+ T cells | Reduced compared to CL13 WT.[2][7] | The GP35V->A mutation leads to escape from the CTL response against gp33-41.[2] |
| CL13 GP34A->T | % of IFNγ positive splenic CD8+ cells | Reduced compared to CL13 WT.[7] | The mutation prevents the activation and expansion of epitope-specific CD8 T cells.[3][7] |
| V35A CTL escape mutant | Lysis of infected target cells by WT gp33-specific CTLs | Unable to kill target cells infected with the variant virus.[4] | The V-to-A substitution allows the virus to escape recognition by gp33-specific CTLs.[4] |
Table 3: 2D TCR Affinity and Bond Lifetime for gp33-41 Peptide Variants
| Peptide Variant | TCR 2D Affinity | Bond Lifetime Under Force | Key Finding |
| 41M (KAVYNFATM) | Highest | - | Displayed augmented TCR 2D affinity compared to 41C and 41CGI.[5][6] |
| 41C (KAVYNFATC) | Intermediate | - | Lower 2D affinity than 41M.[5][6] |
| 41CGI (KAVYNFATCGI) | Lowest | Showed a 15-fold synergistic contribution of the CD8 coreceptor to overall bond lifetime.[5] | Despite the lowest 2D affinity, it demonstrated a significant contribution from the CD8 coreceptor.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MHC-I Stabilization Assay
This assay measures the ability of a peptide to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.[8][9]
Materials:
-
RMA-S cells (TAP-deficient murine lymphoma cell line)
-
RPMI-1640 medium with 10% FBS and L-glutamine
-
Peptides of interest (e.g., gp33-41 and variants)
-
Anti-H-2Db antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
Culture RMA-S cells overnight at a reduced temperature (27°C) to accumulate empty MHC class I molecules on the cell surface.[8]
-
Wash the cells and resuspend them in serum-free media.
-
Incubate the cells with varying concentrations of the test peptides for a few hours at the reduced temperature.
-
Wash the cells to remove unbound peptide.
-
Stain the cells with a primary antibody specific for the MHC class I molecule of interest (e.g., H-2Db).
-
Wash and then stain with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized MHC-I on the cell surface.[10][11]
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level.[12][13]
Materials:
-
ELISpot plate pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice
-
Peptides of interest
-
Cell culture medium
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate for the enzyme (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Protocol:
-
Isolate splenocytes from mice previously infected with LCMV or immunized with a gp33-41 variant.
-
Add the single-cell suspension of splenocytes to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells in the wells with the desired concentration of the gp33-41 peptide variants for 18-24 hours. Include positive (e.g., PMA/Ionomycin) and negative (medium alone) controls.[14]
-
Wash the plate to remove the cells, leaving behind the captured cytokine.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add the streptavidin-enzyme conjugate.
-
Wash and add the substrate to develop the spots. Each spot represents a single cytokine-secreting cell.
-
Count the spots using an ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million cells.[15]
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay used to detect cytokine production within individual cells, allowing for the phenotyping of the responding T cells.[16][17]
Materials:
-
Splenocytes from immunized or infected mice
-
Peptides of interest
-
Brefeldin A (protein transport inhibitor)
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44)
-
Fixation/Permeabilization buffer
-
Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate the cells with the gp33-41 peptide variants in the presence of Brefeldin A for 4-6 hours. Brefeldin A blocks cytokine secretion, causing them to accumulate inside the cell.[18]
-
Wash the cells and stain for surface markers (e.g., anti-CD8).
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ).[19]
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T cells that are producing a specific cytokine in response to peptide stimulation.[20]
Mandatory Visualizations
Signaling Pathway
Caption: TCR signaling upon pMHC-I recognition.
Experimental Workflow
Caption: Workflow for investigating T-cell cross-reactivity.
References
- 1. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Selection of a Lymphocytic Choriomeningitis Virus Variant That Affects Recognition of the GP33-43 Epitope by H-2Db but Not H-2Kb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 2D Kinetic Analysis of TCR and CD8 Coreceptor for LCMV GP33 Epitopes [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Deconvoluting the T Cell Response to SARS-CoV-2: Specificity Versus Chance and Cognate Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Induction and Exhaustion of Lymphocytic Choriomeningitis Virus–specific Cytotoxic T Lymphocytes Visualized Using Soluble Tetrameric Major Histocompatibility Complex Class I–Peptide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CD8+ T cell immunodominance shifts during the early stages of acute LCMV infection independently from functional avidity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CD8+ T Cells Mediate Lethal Lung Pathology in the Absence of PD-L1 and Type I Interferon Signalling following LCMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Varying Tetramer Staining Intensities for LCMV GP33-41: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for interpreting the spectrum of staining intensities observed when using MHC Class I tetramers specific for the Lymphocytic Choriomeningitis Virus (LCMV) glycoprotein (B1211001) epitope GP33-41. Understanding these variations is critical for accurately characterizing antigen-specific T cell populations in preclinical and clinical research. This document outlines the key factors influencing tetramer staining, offers a detailed experimental protocol, and presents data to compare T cell subsets based on staining intensity.
Factors Influencing Tetramer Staining Intensity
The intensity of tetramer staining is not a simple binary readout but rather a continuous variable that reflects a combination of molecular and cellular factors. A brighter fluorescence signal generally indicates a higher number of tetramers bound per cell. This can be influenced by several key parameters:
-
T Cell Receptor (TCR) Affinity: The affinity of the TCR for the peptide-MHC (pMHC) complex is a primary determinant of staining intensity.[1][2][3] T cells with higher affinity TCRs will bind more stably to the tetramer, resulting in a stronger signal.[3] However, it is important to note that a direct correlation between staining intensity and functional avidity or lytic capacity is not always observed.[1]
-
TCR Surface Density: The number of TCRs on the T cell surface directly impacts the potential for tetramer binding.[4] Recent activation can lead to TCR internalization, reducing surface expression and consequently diminishing tetramer staining intensity.[4][5]
-
T Cell Activation State: The activation status of a T cell can influence both TCR expression and the overall cell state, affecting staining. Chronically activated or exhausted T cells may exhibit different staining profiles compared to naive or memory T cells. High-affinity interactions may even accelerate the progression towards terminal exhaustion.[6]
-
Co-receptor Expression: The CD8 co-receptor plays a role in stabilizing the TCR-pMHC interaction.[3] Variations in CD8 expression levels among T cell subsets can contribute to differences in staining intensity. The use of certain anti-CD8 antibody clones can also interfere with tetramer binding and should be carefully considered.[3]
-
Experimental Conditions: Staining outcomes are highly dependent on the experimental protocol. Factors such as tetramer concentration, incubation temperature and duration, and the choice of fluorochrome can all significantly impact the results.[5][7][8]
Comparison of T Cell Populations by Tetramer Staining Intensity
The fluorescence intensity of LCMV GP33-41 tetramer staining can be used to segregate distinct populations of antigen-specific CD8+ T cells. While a definitive functional correlation cannot be universally assumed, certain tendencies have been observed in published studies.
| Characteristic | Tetramer-High (Bright) Population | Tetramer-Low (Dim) Population | References |
| TCR Affinity | Generally higher affinity for pMHC | Generally lower affinity for pMHC | [1][3][6] |
| Antigen Sensitivity | More sensitive to lower antigen concentrations | May require higher antigen concentrations for activation | [3] |
| Phenotype | May be enriched for effector or terminally differentiated cells | May be enriched for progenitor-like or memory precursor cells | [6] |
| Proliferative Potential | Can exhibit strong proliferative responses upon antigen encounter | Variable, may have high proliferative potential in a progenitor state | [6] |
| Functional Avidity | Often higher, but not always directly correlated with lysis | Can still be functionally competent and contribute to immune responses | [1][4] |
| TCR Repertoire | May represent a more focused or clonally expanded repertoire | Can represent a more diverse repertoire of lower-affinity clones | [9] |
Experimental Protocol: Staining of Splenocytes with LCMV GP33-41 Tetramer
This protocol provides a standardized method for the staining of murine splenocytes with H-2Db restricted LCMV GP33-41 tetramers for flow cytometric analysis.
Materials:
-
Single-cell suspension of splenocytes from LCMV-infected C57BL/6 mice.
-
PE-conjugated H-2Db LCMV GP33-41 Tetramer (KAVYNFATC).[10]
-
PE-conjugated negative control tetramer (e.g., irrelevant peptide).
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Anti-mouse CD16/32 (Fc block).
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD8, anti-CD44, anti-CD62L).
-
Live/Dead stain.
-
96-well U-bottom plate.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes. Lyse red blood cells using ACK lysis buffer. Wash the cells with FACS buffer and resuspend to a concentration of 2 x 10^7 cells/mL.[11]
-
Fc Receptor Blocking: Add 50 µL of the cell suspension (1 x 10^6 cells) to a well of a 96-well plate. Add anti-mouse CD16/32 antibody to block non-specific antibody binding and incubate for 10 minutes at 4°C.[12]
-
Tetramer Staining: Without washing, add the appropriate dilution of the PE-conjugated LCMV GP33-41 tetramer. It is crucial to titrate the tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[11] Incubate for 30-60 minutes at room temperature, protected from light.[13] Some protocols suggest incubation at 37°C for 15 minutes.[12]
-
Surface Marker Staining: Following tetramer incubation, add a cocktail of fluorochrome-conjugated antibodies for other surface markers of interest (e.g., anti-CD8, anti-CD44). Incubate for 20-30 minutes at 4°C in the dark.[12]
-
Washing: Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.[11][13]
-
Live/Dead Staining: Resuspend the cells in FACS buffer containing a viability dye according to the manufacturer's instructions.
-
Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis. Acquire events on a properly calibrated flow cytometer. Be sure to collect a sufficient number of events to identify rare populations.
-
Controls: Include the following controls:
-
Unstained cells.
-
Single-color controls for each fluorochrome used.
-
Cells stained with a negative control tetramer.[8]
-
Cells from an uninfected mouse.
-
Enhancing Staining Intensity:
For low-affinity interactions or to counteract TCR internalization, consider the following protocol modifications:
-
Protein Kinase Inhibitor (PKI) Treatment: Pre-incubate cells with a PKI such as dasatinib (B193332) for a short period before adding the tetramer. This can prevent TCR internalization and significantly enhance staining intensity.[4][5]
-
Signal Amplification: After tetramer staining, an additional step using an anti-fluorochrome antibody (e.g., anti-PE) can be used to amplify the signal.[4][5]
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Tetramer Staining
Caption: Workflow for identifying LCMV GP33-41 specific T cells.
Conceptual Signaling and Factors Influencing Staining
Caption: Factors influencing observed tetramer staining intensity.
References
- 1. Direct Measurement of T Cell Receptor Affinity and Sequence from Naïve Anti-Viral T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tricks with tetramers: how to get the most from multimeric peptide–MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. tetramer.yerkes.emory.edu [tetramer.yerkes.emory.edu]
- 9. The LCMV gp33-specific memory T cell repertoire narrows with age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H2-Db | LCMV gp 33-41 | KAVYNFATC | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 11. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of CD8 T Cell-Mediated Mutations in the Immunodominant Epitope GP33-41 of Lymphocytic Choriomeningitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lubio.ch [lubio.ch]
Impact of Single Amino Acid Substitutions in LCMV GP33-41 on T-Cell Recognition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impact of single amino acid substitutions within the lymphocytic choriomeningitis virus (LCMV) glycoprotein (B1211001) epitope GP33-41 on T-cell recognition. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Data Presentation: Quantitative Analysis of T-Cell Recognition
The following tables summarize the quantitative data from various studies investigating the effects of single amino acid substitutions in the LCMV GP33-41 epitope on T-cell responses. The GP33-41 epitope (KAVYNFATM or KAVYNFATC) is a well-characterized immunodominant epitope presented by the MHC class I molecule H-2Db in C57BL/6 mice.[1][2][3][4][5][6] Alterations in this epitope can significantly impact its binding to the MHC molecule and recognition by T-cell receptors (TCRs), leading to viral escape from the immune response.
| Amino Acid Substitution | Position | Experimental Assay | Readout | Result (% of Wild-Type Response) | Reference |
| Y36A | 4 | 51Cr-release assay | Specific Lysis | Poorly recognized by CTLs from KO mice | [3] |
| V35A | 3 | Intracellular Cytokine Staining (IFN-γ) | % of IFN-γ+ CD8+ T cells | Reduced response compared to wild-type | [7] |
| A34T | 2 | MHC Class I Tetramer Staining | % of GP33-41 specific CD8+ T cells | Reduced numbers of specific CD8+ T cells | [7] |
Table 1: Effect of Single Amino Acid Substitutions on T-Cell Effector Function. Data compiled from studies measuring the cytotoxic T-lymphocyte (CTL) activity and cytokine production in response to variant GP33-41 peptides.
| Amino Acid Substitution | Position | Experimental Assay | Readout | Finding | Reference |
| C41M | 9 | Not specified | MHC Affinity | Increased affinity for H-2Db | [6] |
| V35A | 3 | Not specified | Viral Persistence | Associated with viral escape | [7] |
| A34T | 2 | Not specified | Viral Persistence | Associated with viral escape | [7] |
Table 2: Impact of Amino Acid Substitutions on MHC Binding and Viral Escape. This table highlights mutations that affect the interaction with the MHC molecule and have been identified in viral escape variants.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented findings and for designing new studies in this area.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[4][8][9][10]
Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon stimulation with the GP33-41 peptide (wild-type or variant), activated T-cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a substrate that produces an insoluble colored spot. Each spot represents a single cytokine-producing cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from LCMV-infected or immunized mice.
-
Cell Plating and Stimulation: Wash the coated plate and block with a suitable blocking buffer. Add the prepared cells to the wells along with the GP33-41 peptide (wild-type or variant) at an appropriate concentration. Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Enzyme and Substrate Addition: After washing, add a streptavidin-alkaline phosphatase conjugate, followed by the substrate solution (e.g., BCIP/NBT), which will form colored spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are expressed as spot-forming units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique to identify and quantify cytokine-producing cells within a heterogeneous population.[7][11][12][13]
Principle: Cells are stimulated in vitro in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD8), fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α). The stained cells are analyzed by flow cytometry.
Detailed Protocol:
-
Cell Stimulation: Stimulate single-cell suspensions with the GP33-41 peptide (wild-type or variant) for 4-6 hours at 37°C. In the last 2-4 hours of stimulation, add a protein transport inhibitor.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD8) for 30 minutes at 4°C.
-
Fixation: Wash the cells to remove unbound antibodies and fix them with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize them using a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in a suitable buffer for analysis on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells expressing IFN-γ.
MHC Class I-Peptide Tetramer Staining
MHC tetramers are reagents used to directly visualize and quantify antigen-specific T-cells, regardless of their functional status.[14][15][16][17][18]
Principle: Soluble MHC class I molecules are biotinylated and loaded with a specific peptide (e.g., GP33-41). These monomers are then tetramerized by binding to a fluorochrome-labeled streptavidin molecule. The resulting tetrameric complex has a high avidity for the specific TCR on the surface of antigen-specific T-cells, allowing for their detection by flow cytometry.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes.
-
Tetramer Staining: Incubate the cells with the fluorochrome-labeled GP33-41/H-2Db tetramer for 30-60 minutes at 37°C or room temperature in the dark.
-
Surface Marker Staining: Following tetramer incubation, add fluorochrome-conjugated antibodies against cell surface markers, such as CD8, to the cell suspension and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells to remove unbound tetramers and antibodies.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer. Gate on the lymphocyte population and then on CD8+ cells to determine the percentage of tetramer-positive cells.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing T-cell recognition of GP33-41 variants.
T-Cell Receptor (TCR) Signaling Pathway
Caption: Simplified diagram of the T-cell receptor (TCR) signaling cascade.
References
- 1. genscript.com [genscript.com]
- 2. innopep.com [innopep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. LCMV (33–41), GP33 - 1 mg [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utcd.org.tr [utcd.org.tr]
- 10. CTL ELISPOT Assay and T Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. immunaware.com [immunaware.com]
- 16. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 18. A Peptide-MHC-I Tetramer Staining Technique to Analyze SIV-Specific CD8+ Memory T Cells [jove.com]
Safety Operating Guide
Navigating the Disposal of LCMV GP33-41 TFA: A Comprehensive Safety and Operational Guide
For researchers and drug development professionals, the proper disposal of synthetic peptides and their associated reagents is a critical component of laboratory safety and regulatory compliance. The lymphocytic choriomeningitis virus (LCMV) glycoprotein (B1211001) fragment GP33-41, often supplied as a trifluoroacetic acid (TFA) salt, requires a dual approach to waste management that considers both its chemical properties and its potential use with biohazardous materials.[1][2][3][4][5] This guide provides a step-by-step protocol for the safe handling and disposal of LCMV GP33-41 TFA.
Given that the toxicological properties of many synthetic peptides are not fully understood, they should be handled as potentially hazardous materials.[6][7] The presence of TFA, a corrosive acid, further necessitates stringent safety measures.[8]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, especially in its lyophilized powder form, should occur within a certified chemical fume hood to prevent inhalation.[6][8] Eyewash stations and safety showers must be readily accessible.[8]
Table 1: Personal Protective Equipment (PPE) and Spill Response Summary
| Item | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles and a face shield.[8] | Protects against splashes of TFA, which can cause severe eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | Prevents skin contact with the corrosive TFA and the peptide.[8] |
| Body Protection | A lab coat and other protective clothing.[8] | Prevents skin contact.[8] |
| Minor Spill (<500 mL) | Absorb with inert material (vermiculite, sand), double-bag, and label for hazardous waste collection.[9][10] | Contains and prepares the spill for proper disposal. |
| Major Spill (>500 mL) | Evacuate the area, alert personnel, and contact your institution's Environmental Health & Safety (EH&S) office.[9][10] | Ensures professional and safe management of a significant hazardous material release. |
Step-by-Step Disposal Protocol
The correct disposal procedure depends on whether you are disposing of the unused peptide reagent or waste generated from experiments involving the peptide.
Protocol 1: Disposal of Unused or Expired this compound
This procedure applies to the pure, unused lyophilized peptide.
-
Treat as Hazardous Chemical Waste : Due to the TFA salt and the unknown toxicological properties of the peptide, the unused reagent must be disposed of as hazardous chemical waste.[6]
-
Containerization : Place the original vial, tightly sealed, into a larger, leak-proof container made of compatible material (e.g., glass or high-density polyethylene).[6][8]
-
Labeling : Clearly label the outer container as "Hazardous Waste" and list the contents: "LCMV GP33-41 (peptide)" and "Trifluoroacetic Acid".[8][10] Do not use abbreviations.[9][10]
-
Storage : Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as bases, oxidizers, and metals.[8][10]
-
Collection : Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department by submitting a chemical waste collection request.[9] Never pour this waste down the drain.[8]
Protocol 2: Disposal of Waste Generated from Experimental Use
This waste stream includes contaminated consumables (pipette tips, tubes, gloves), liquid solutions, and any materials that have come into contact with the peptide.[6] The procedure must account for both chemical and potential biological hazards.
-
Segregation of Waste :
-
Solid Waste : Collect all contaminated solid materials (e.g., pipette tips, gloves, absorbent paper) in a dedicated, leak-proof hazardous waste container lined with a biohazard bag if infectious agents were used.[6][11]
-
Liquid Waste : Collect all liquid waste containing the peptide and TFA in a designated, closed, and properly labeled hazardous waste container.[6][8] This includes solutions with solvents like DMSO or buffers.[6] Liquid waste must be segregated and not mixed with incompatible waste streams.[8]
-
-
Decontamination (If Applicable) :
-
If the peptide was used in experiments involving live LCMV or other infectious agents, the waste is considered biohazardous.[12]
-
Liquid waste, such as cell culture media, should be decontaminated, typically by autoclaving, before being collected as chemical waste.[11]
-
Contaminated solid waste should also be autoclaved in biohazard bags before final disposal.[11] Always consult your institution's biosafety guidelines.[6]
-
-
Containerization and Labeling :
-
Storage and Disposal :
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. LCMV (33–41), GP33 - 1 mg [anaspec.com]
- 5. cenmed.com [cenmed.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 11. rcsi.com [rcsi.com]
- 12. researchsafety.gwu.edu [researchsafety.gwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
